molecular formula C11H10ClNO2 B1634693 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone CAS No. 38693-09-3

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B1634693
CAS No.: 38693-09-3
M. Wt: 223.65 g/mol
InChI Key: KCKIWBIWXRTIEM-UHFFFAOYSA-N
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Description

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-1-(6-methoxy-1H-indol-3-yl)-ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIWBIWXRTIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259272
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38693-09-3
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38693-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document delves into its chemical structure, molecular properties, and potential synthetic pathways, offering valuable insights for its application in research and drug discovery.

Chemical Identity and Molecular Characteristics

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a substituted indole derivative. The core of its structure is the indole bicyclic system, which is a prevalent scaffold in numerous biologically active compounds. The molecule is further functionalized with a methoxy group at the 6-position of the indole ring and a chloroacetyl group at the 3-position.

The presence of the reactive chloroacetyl group makes this compound a versatile intermediate for introducing the indol-3-yl-ethanone moiety into larger molecules through nucleophilic substitution reactions. The methoxy group, being an electron-donating group, can influence the reactivity of the indole ring and may play a role in the pharmacological profile of its derivatives.

Table 1: Key Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanoneN/A
CAS Number 38693-09-3
Molecular Formula C11H10ClNO2[1]
Molecular Weight 223.66 g/mol
InChI Code 1S/C11H10ClNO2/c1-15-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2)C(=O)CCl[1]
Physical Form Solid

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C3a [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C7a [label="C"]; C8 [label="C"]; O1 [label="O"]; C9 [label="C"]; Cl1 [label="Cl"]; O2 [label="O"]; C10 [label="C"]; H1 [label="H"];

// Define positions for a clearer layout N1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C3a [pos="0,-1.2!"]; C7a [pos="-1.2,-0.5!"]; C7 [pos="-2.4,-1!"]; C6 [pos="-2.4,-2.2!"]; C5 [pos="-1.2,-2.7!"]; C4 [pos="0,-2.4!"]; C8 [pos="2.4,-1!"]; O1 [pos="2.4,-2!"]; C9 [pos="3.6,-0.5!"]; Cl1 [pos="4.8,-1!"]; O2 [pos="-3.6,-2.7!"]; C10 [pos="-4.8,-2.2!"]; H1 [pos="-0.5,0.5!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a [style=invis]; // To help with layout C3 -- C8; C8 -- O1 [style=double]; C8 -- C9; C9 -- Cl1; C6 -- O2; O2 -- C10; N1 -- H1;

// Add implicit hydrogens for clarity if needed, or keep it as a skeletal structure.// For this diagram, the explicit H on the Nitrogen is shown. }

Figure 1: Chemical structure of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone.

Synthesis and Reactivity

The synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone can be approached through several established methods for the acylation of indoles. A common and effective strategy is the Friedel-Crafts acylation of 6-methoxyindole.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route involves the reaction of 6-methoxyindole with chloroacetyl chloride in the presence of a suitable Lewis acid catalyst. The 3-position of the indole ring is the most nucleophilic and, therefore, the preferred site of electrophilic substitution.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-methoxyindole in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).

  • Addition of Acylating Agent: Chloroacetyl chloride is then added dropwise to the stirred mixture, maintaining the low temperature to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone.

The choice of solvent and Lewis acid can significantly impact the yield and purity of the product. Optimization of these parameters is crucial for an efficient synthesis.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 6-methoxyindole 6-methoxyindole Chloroacetyl chloride Chloroacetyl chloride Friedel_Crafts_Acylation Friedel-Crafts Acylation Chloroacetyl chloride->Friedel_Crafts_Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Friedel_Crafts_Acylation Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM)->Friedel_Crafts_Acylation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Friedel_Crafts_Acylation Low Temperature (0 °C) Low Temperature (0 °C) Low Temperature (0 °C)->Friedel_Crafts_Acylation Quenching Quenching Friedel_Crafts_Acylation->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Extraction->Purification (Chromatography/Recrystallization) Final_Product 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone Purification (Chromatography/Recrystallization)->Final_Product

Figure 2: Proposed synthetic workflow for 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone.

Applications in Drug Discovery and Organic Synthesis

Indole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2] 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

The reactive α-chloro ketone moiety allows for the introduction of various functional groups through nucleophilic substitution reactions. This enables the construction of a diverse library of indole derivatives for screening against various biological targets. For instance, reaction with amines can lead to the formation of α-amino ketones, which are important pharmacophores in many drug candidates.

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer.[3] While the substitution pattern is different, this highlights the potential of the indolyl ethanone scaffold in developing targeted therapies. Furthermore, indole derivatives are key intermediates in the synthesis of a wide array of bioactive molecules.[4]

Safety and Handling

As with all chlorinated organic compounds, 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a valuable and versatile chemical intermediate. Its well-defined structure and reactive functional groups make it an important building block for the synthesis of a wide range of indole derivatives with potential applications in drug discovery and materials science. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development.

References

  • 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone. Synthonix. [Link]

  • Regioselective Reaction of 2-Indolylmethanols with Enamides. MDPI. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. [Link]

  • Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)-. PubChemLite. [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide. PubChem. [Link]

  • Crystal structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone. National Institutes of Health. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • Ethanone, 1-(1H-indol-3-yl)-. NIST WebBook. [Link]

  • Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science. [Link]

Sources

The 6-Methoxyindole Scaffold: A Privileged Motif for Modulating Serotonin Receptor Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents one of the most critical networks in neuropharmacology, governing mood, cognition, and perception.[1][2][3] The development of ligands with high affinity and subtype selectivity is paramount for both dissecting the function of individual 5-HT receptors and advancing therapeutic agents for a host of neuropsychiatric disorders.[2][4] This guide provides a comprehensive technical overview of 6-methoxyindole derivatives, a chemical class that has proven to be a versatile and "privileged" scaffold in serotonin receptor research. We will explore the synthetic strategies, delve into the nuanced structure-activity relationships (SAR) that dictate receptor affinity and functional outcome, and provide detailed, field-proven protocols for the pharmacological evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 6-methoxyindole core in their research programs.

The Serotonin Receptor Family: A Landscape of Therapeutic Opportunity

The 14 distinct subtypes of serotonin receptors, classified into 7 families (5-HT1 to 5-HT7), present a complex but highly valuable set of drug targets.[3][5] With the exception of the 5-HT3 receptor, a ligand-gated ion channel, all are G protein-coupled receptors (GPCRs) that initiate diverse intracellular signaling cascades upon activation.[3][5][6][7] Understanding these pathways is fundamental to interpreting the functional activity of any new ligand.

  • 5-HT1 and 5-HT5 Families: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This pathway is often associated with neuronal inhibition.

  • 5-HT2 Family: Couples to Gq/11 proteins, activating phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and protein kinase C (PKC) activation.[7]

  • 5-HT4, 5-HT6, and 5-HT7 Families: Couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[7][8][9] This is typically an excitatory pathway.

The strategic targeting of these receptors with selective agonists, antagonists, or allosteric modulators is a cornerstone of modern neuropharmacology.[3][10] For instance, 5-HT1A receptor agonists are utilized as anxiolytics, while 5-HT2A receptor antagonists are effective antipsychotics.[1][2][9]

Signaling Pathways of Major 5-HT Receptor Families

Serotonin Receptor Signaling Pathways cluster_Gi Gi/o-Coupled cluster_Gq Gq/11-Coupled cluster_Gs Gs-Coupled 5-HT1/5 5-HT1 / 5-HT5 Receptors Gi/o Gi/o 5-HT1/5->Gi/o Activation AC_inhib Adenylyl Cyclase Gi/o->AC_inhib Inhibition cAMP_down ↓ cAMP AC_inhib->cAMP_down 5-HT2 5-HT2 Receptors Gq/11 Gq/11 5-HT2->Gq/11 Activation PLC Phospholipase C Gq/11->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG 5-HT4/6/7 5-HT4 / 5-HT6 / 5-HT7 Receptors Gs Gs 5-HT4/6/7->Gs Activation AC_act Adenylyl Cyclase Gs->AC_act Activation cAMP_up ↑ cAMP AC_act->cAMP_up

Caption: Canonical G protein signaling cascades for major serotonin receptor families.

The 6-Methoxyindole Core: A Foundation for Serotonergic Ligands

The indole ring is the defining feature of serotonin itself, making it a logical starting point for ligand design. Tryptamine derivatives, which feature this indole scaffold, have long been studied for their interactions with serotonin receptors.[11] The placement of a methoxy (-OCH3) group at the 6-position of the indole nucleus offers a unique combination of electronic and steric properties that can be exploited to achieve high affinity and selectivity.

While 5-methoxy substitution often confers high potency, particularly at 5-HT1A and 5-HT2A receptors, it is also associated with psychedelic activity.[11][12] In contrast, 6-methoxy substitution, while sometimes attenuating affinity compared to 5-substituted analogs, can provide a distinct pharmacological profile and a vector for further chemical exploration.[13] For example, certain 1-(2-alkanamidoethyl)-6-methoxyindole derivatives have been developed as potent melatonin receptor analogues, demonstrating the versatility of this scaffold beyond serotonin receptors.[14]

Structure-Activity Relationship (SAR) Logic

The 6-methoxyindole scaffold can be systematically modified at several key positions to tune its pharmacological properties. Understanding the impact of these modifications is crucial for rational drug design.

Caption: Key modification points on the 6-methoxyindole scaffold for SAR studies.

Key SAR Insights:

  • The Ethylamine Side Chain (R1): The classic two-carbon linker between the indole N1 or C3 position and the terminal amine is a common feature, mimicking serotonin. Modifications here can drastically alter activity.

  • The Terminal Amine (R2): This is a primary driver of selectivity. Substituting the amine with various cyclic structures, like piperazine, is a well-established strategy for targeting specific 5-HT receptors, including 5-HT1A and 5-HT2A.[15] The size and basicity of this group are critical for interacting with key residues, such as the conserved Aspartic acid (Asp3.32) in the binding pocket of aminergic GPCRs.[4]

  • The Indole Nucleus: While the 6-methoxy group is our anchor, further substitutions on the indole ring can fine-tune electronic properties and steric interactions within the receptor binding pocket. However, it's noted that 6-substitution can sometimes reduce affinity compared to 5-substitution.[13]

Synthesis of 6-Methoxyindole Derivatives

A robust and flexible synthetic strategy is essential for exploring the SAR of the 6-methoxyindole scaffold. A common and effective approach involves the reductive amination of a suitable aldehyde with a substituted tryptamine or a related indole-containing amine.

Protocol: General Synthesis via Reductive Amination

This protocol describes a general method for coupling a side chain to a pre-formed 6-methoxytryptamine, a common and commercially available starting material.

Objective: To synthesize a target N-substituted 6-methoxytryptamine derivative.

Materials:

  • 6-Methoxytryptamine

  • Aldehyde or ketone of choice (R-CHO or R-CO-R')

  • Reducing agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-methoxytryptamine (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.

    • Scientist's Insight: The acidic catalyst is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and accelerating imine formation. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to the reaction mixture.

    • Scientist's Insight: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to pH than NaBH3CN and generally gives cleaner reactions without reducing the starting aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Evaluation: From Affinity to Function

Once synthesized, the novel 6-methoxyindole derivatives must be rigorously characterized to determine their affinity, selectivity, and functional activity at serotonin receptors. A tiered approach, moving from simple binding assays to more complex functional and in vivo studies, is standard practice.

General Workflow for Pharmacological Characterization

Experimental_Workflow A Compound Synthesis & Purification B Primary Screening: Radioligand Binding Assay A->B C Determine Ki at Target 5-HT Receptors B->C Data Analysis D Secondary Screening: Selectivity Panel C->D Proceed with High-Affinity Hits E Determine Ki at Off-Target Receptors (e.g., other 5-HT, D2, α1) D->E Data Analysis F Functional Assay (e.g., cAMP, Ca2+ flux, BRET) E->F Proceed with Selective Hits G Determine Potency (EC50/IC50) & Efficacy (% of 5-HT) F->G Data Analysis H In Vivo Studies (e.g., Behavioral Models, Microdialysis) G->H Proceed with Potent & Efficacious Hits I Assess Therapeutic Potential & Side Effect Profile H->I Data Analysis

Caption: A standard workflow for the characterization of novel serotonin receptor ligands.

In Vitro Assays: Quantifying Receptor Interaction

A. Radioligand Binding Assays

This is the gold-standard method to determine the affinity (Ki) of a test compound for a specific receptor. The principle is competitive displacement: the test compound competes with a radiolabeled ligand of known high affinity for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a 6-methoxyindole derivative at a specific 5-HT receptor subtype.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., from HEK293 or CHO cells).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compound (6-methoxyindole derivative) at various concentrations.

  • Non-specific binding (NSB) definer: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM 5-HT).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl2).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Total Binding (TB) wells: Assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB) wells: NSB definer, radioligand, and cell membranes.

    • Competition wells: Test compound at each concentration, radioligand, and cell membranes.

    • Scientist's Insight: The final concentration of the radioligand should be approximately at its Kd value to ensure optimal assay sensitivity. All additions should be done in triplicate for statistical robustness.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer (3x) to remove any non-specifically trapped radioligand.

  • Counting: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the G protein coupling of the target receptor.[16]

  • For Gs/Gi-coupled receptors (5-HT1, 5-HT4, 5-HT6, 5-HT7): cAMP accumulation assays are standard. Agonists will either decrease (Gi) or increase (Gs) cAMP levels. Antagonists will block the effect of a known agonist.

  • For Gq-coupled receptors (5-HT2): Calcium flux assays or IP1 accumulation assays are used. Agonists increase intracellular calcium or IP1 levels.

  • Advanced Methods: Assays like Bioluminescence Resonance Energy Transfer (BRET) can directly measure G protein dissociation or β-arrestin recruitment, providing nuanced data on functional selectivity or "biased agonism".[17]

In Vivo Models: Assessing Physiological Effects

Promising compounds are advanced to in vivo studies to assess their effects on behavior and neurochemistry in a living system.

  • Head-Twitch Response (HTR) in Mice: This is a classic behavioral assay predictive of 5-HT2A receptor agonism and potential hallucinogenic effects.[11][12]

  • Elevated Plus Maze / Light-Dark Box: These models are used to assess anxiolytic-like effects, often mediated by 5-HT1A receptors.[4]

  • Forced Swim Test / Tail Suspension Test: These are common screening tools for antidepressant-like activity.[4]

  • In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels (e.g., dopamine, serotonin, GABA) in specific brain regions of freely moving animals following drug administration, providing a neurochemical signature of the compound's action.[18]

Data Summary and Interpretation

The ultimate goal is to build a comprehensive profile for each 6-methoxyindole derivative. This data is best summarized in a table for clear comparison.

Table 1: Representative Pharmacological Data for Hypothetical 6-Methoxyindole Derivatives

Compound IDStructure (R2 Group)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT6 Ki (nM)5-HT2A Functional Activity (EC50/IC50, Emax)
6-MeO-DMT -N(CH₃)₂15[11]45[11]>1000Agonist (EC50 = 20 nM, Emax = 95%)
Cmpd-A Piperazine1.5250850Antagonist (IC50 = 300 nM)
Cmpd-B 4-Fluorophenylpiperazine0.5[15]5.2[15]150Partial Agonist (EC50 = 10 nM, Emax = 40%)
Cmpd-C Pyrrolidine2201808.5Antagonist (IC50 = 12 nM)

Note: Data is illustrative and compiled from concepts in cited literature. Actual values would be determined experimentally.

Interpretation:

  • Cmpd-A shows high affinity and selectivity for the 5-HT1A receptor and acts as a 5-HT2A antagonist, a profile potentially useful for anxiolytic or antipsychotic development.

  • Cmpd-B is a potent ligand at both 5-HT1A and 5-HT2A, with partial agonist activity at 5-HT2A. This mixed profile is common in atypical antipsychotics.

  • Cmpd-C demonstrates clear selectivity for the 5-HT6 receptor, where it acts as an antagonist. This profile is being investigated for cognitive enhancement in diseases like Alzheimer's.[19][20]

Conclusion and Future Directions

The 6-methoxyindole scaffold remains a fertile ground for the discovery of novel serotonin receptor modulators. Its synthetic tractability allows for extensive SAR exploration, enabling the fine-tuning of affinity, selectivity, and functional activity. By combining rational design with a rigorous, multi-tiered pharmacological evaluation workflow—from in vitro binding and functional assays to in vivo behavioral and neurochemical studies—researchers can effectively unlock the therapeutic potential of this privileged chemical class. Future work will likely focus on developing ligands with biased signaling properties and exploring novel substitutions on the indole core to achieve unprecedented levels of subtype selectivity.

References

  • Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. PubMed.
  • In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. PubMed.
  • Synthesis and Serotonin Receptor Affinities of a Series of Enantiomers of a-Methyltryptamines: Evidence for the Binding Conforma. ACS Publications.
  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.
  • Serotonin receptor subtype mediation of the interoceptive discriminative stimuli induced by 5-methoxy-N,N-dimethyltryptamine. PubMed.
  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society.
  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed.
  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. ResearchGate.
  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PMC.
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC.
  • SYNTHESIS OF SEROTONERGIC AGENTS. UCL Discovery.
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI.
  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.
  • Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry.
  • European Journal of Medicinal Chemistry. Bari - UniBa.
  • Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia. Dovepress.
  • Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. PubMed.
  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
  • Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. MDPI.
  • Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. MDPI.
  • 5-HT2A receptors: Pharmacology and functional selectivity. PMC.
  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. OUCI.
  • Central 5-HT receptors and their function; present and future. Pure.
  • (PDF) Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ResearchGate.
  • Structural studies of serotonin receptor family. BMB Reports.

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Technical Whitepaper: Solvation Dynamics and Handling of 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical behavior of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (CAS 38693-09-3), a critical intermediate often utilized in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and other indole-based therapeutics.

Effective handling of this compound requires a nuanced understanding of its solubility profile. While DMSO serves as the superior vehicle for biological assays and high-concentration stock solutions due to its dipolar aprotic nature, Methanol plays a distinct role as a process solvent for purification. However, the presence of the reactive


-chloroacetyl moiety introduces significant stability risks in nucleophilic solvents, necessitating strict adherence to the protocols defined herein.

Physicochemical Profile & Solvation Mechanisms[1]

To understand solubility, we must first analyze the molecular interactions at play. The molecule features three distinct regions governing its dissolution:

  • Indole Core (Lipophilic/Aromatic): Drives

    
     stacking interactions, often leading to high lattice energy in the solid state.
    
  • Indole N-H (Hydrogen Bond Donor): Highly susceptible to hydrogen bonding with acceptors (like DMSO).

  • 
    -Chloroacetyl Group (Reactive Electrophile):  The polar carbonyl (
    
    
    
    ) accepts hydrogen bonds, while the alkyl chloride creates a dipole but also presents a site for nucleophilic attack.
Solvation Interaction Map

The following diagram illustrates the dominant intermolecular forces stabilizing the compound in DMSO versus Methanol.

SolvationMap Compound 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone MeOH Methanol (Solvent) [Polar Protic] Compound->MeOH Indole NH donates H-bond to OH DMSO DMSO (Solvent) [Dipolar Aprotic] DMSO->Compound S=O accepts H-bond from Indole NH DMSO->Compound Dipole-Dipole stabilization of C=O MeOH->Compound OH donates H-bond to C=O MeOH->Compound RISK: Nucleophilic attack at C-Cl

Figure 1: Mechanistic interaction map showing stabilization pathways and the inherent reactivity risk in protic solvents.

Solubility Data & Solvent Selection

The following data summarizes the operational solubility profiles. Note that exact values can vary based on crystal polymorphs; ranges are derived from structural analogs (e.g., 2-chloro-1-(1-methyl-1H-indol-3-yl)-ethanone) and standard empirical behaviors of 3-acyl indoles.

Comparative Solubility Table
ParameterDMSO (Dimethyl Sulfoxide)Methanol (MeOH)
Solubility Classification High (Soluble)Moderate (Temperature Dependent)
Estimated Saturation (25°C) > 50 mg/mL5 – 15 mg/mL
Saturation at Reflux N/A (Degradation risk)> 80 mg/mL (High)
Primary Utility Stock solutions, NMR, Bio-assaysRecrystallization, Purification
Thermodynamic Driver H-bond acceptance (S=O

H-N)
Entropy of mixing (at high temp)
Stability Risk Low (if anhydrous)High (Solvolysis over time)
Expert Insight: The Methanol Paradox

Methanol is often cited in literature for the synthesis and purification of this intermediate. This creates a paradox:

  • Why it works: The compound exhibits a steep solubility curve in methanol. It dissolves readily at reflux (64.7°C) but crystallizes out upon cooling. This makes methanol the ideal solvent for removing impurities.

  • The Danger: Prolonged storage in methanol, especially at room temperature or higher, risks converting the

    
    -chloro ketone into the 
    
    
    
    -methoxy analog via nucleophilic substitution (
    
    
    ).

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this self-validating protocol to determine the exact solubility of your specific lot.

Reagents:

  • Analyte: 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (Dry powder).

  • Solvent: Anhydrous DMSO or HPLC-grade Methanol.

Workflow:

SolubilityProtocol Start Start: Weigh Excess Solid (~100 mg) AddSolvent Add Solvent (1 mL) (DMSO or MeOH) Start->AddSolvent Agitate Agitate @ 25°C (24 Hours, Orbital Shaker) AddSolvent->Agitate Check Solid Remaining? Agitate->Check AddMore Add 50 mg Solid Check->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes (Saturated) AddMore->Agitate Dilute Dilute 1:100 in Mobile Phase Filter->Dilute Analyze HPLC-UV Quantification (vs. Standard Curve) Dilute->Analyze

Figure 2: Step-by-step workflow for gravimetric or HPLC-based solubility determination.

Protocol B: Preparation of Stable Stock Solutions (DMSO)
  • Weighing: Weigh the target mass of the indole derivative into a glass vial. Avoid using polystyrene, as DMSO attacks it.

  • Dissolution: Add anhydrous DMSO (Grade:

    
    99.9%). Vortex for 30 seconds.
    
    • Note: If the solution warms up (exothermic solvation), allow it to cool to room temperature before stoppering to prevent pressure buildup.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Validation: Verify clarity before use. If precipitate forms upon thawing, sonicate at 30°C for 5 minutes.

Stability & Troubleshooting

The Solvolysis Risk in Methanol

The most critical failure mode for researchers working with this compound is the "disappearance" of the peak during HPLC analysis when stored in methanol.

Mechanism: The carbon bearing the chlorine is electrophilic. Methanol (a weak nucleophile) can attack this carbon, displacing the chloride ion.



Mitigation Strategy:

  • For LC-MS/HPLC: Do not store samples in pure methanol for >4 hours. Use Acetonitrile/Water gradients where possible, or analyze immediately upon dilution.

  • For Synthesis: If recrystallizing from methanol, minimize the time at reflux. Cool rapidly to 0°C to induce precipitation and filter immediately.

DMSO Hygroscopicity

DMSO is hygroscopic. Absorbed water acts as a nucleophile, potentially hydrolyzing the chloroacetyl group to a hydroxyacetyl group (


).
  • Corrective Action: Always use a fresh bottle of DMSO or store over 3Å molecular sieves.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 38693-09-3. [Link]

  • Journal of Applied Pharmaceutical Science. Stability of Chloroacetyl Chloride Derivatives in Methanol. (Mechanistic grounding for solvolysis risk). [Link]

safety data sheet SDS for 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Compound Profile and Inferred Hazard Assessment

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a substituted indole, a class of molecules central to many areas of pharmaceutical research and development. The presence of a methoxy group activates the indole ring system, enhancing its reactivity, while the α-chloro-ketone functional group is a versatile synthetic handle, but also a well-known alkylating agent, which is the primary driver of its toxicological profile.[1]

Based on data from close analogs like 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone and other chloroacetylated compounds, a conservative hazard profile can be constructed.[2][3] The primary hazards are associated with acute toxicity, and irritation to the skin, eyes, and respiratory system.[4][5]

Table 1: Chemical Properties and Inferred GHS Classification

PropertyValue / ClassificationRationale & Source
IUPAC Name 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone-
Molecular Formula C₁₁H₁₀ClNO₂-
Molecular Weight 223.66 g/mol -
Appearance Likely a solid (e.g., cream-colored or off-white)Based on analogs.[5]
Storage Temperature Refrigerated, 2-8°CRecommended for analogous chloro-indoles to ensure stability.
Signal Word Warning Consistent with GHS classifications for similar compounds.[3]
Pictograms

GHS07 (Exclamation Mark) is used for irritants, skin sensitizers, and acute toxicity.
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.These statements are consistently found in the SDS for analogous α-halo ketones and indole derivatives.[2][3][5]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338Avoid breathing dust, wash hands, wear protective gear, and specific first aid responses.[2][5]

Core Principles of Exposure Control and Personal Protection

Given the inferred hazards, a multi-layered approach to safety is mandatory, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The causality is clear: the compound is presumed to be a potent irritant and potentially harmful if absorbed, inhaled, or ingested.[3] Therefore, the primary goal is to eliminate all routes of exposure.

Engineering Controls: The First Line of Defense
  • Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The reason is to control the containment of fine powders or aerosols generated during weighing and transfer, mitigating the risk of respiratory irritation.[5]

  • Ventilated Enclosures: For high-precision weighing where air currents from a fume hood may be disruptive, a vented balance enclosure (VBE) or powder containment hood is the appropriate tool.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on a thorough risk assessment. The equipment chosen must be resistant to the solvents used and appropriate for handling fine, potentially hazardous powders.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionSpecification & Rationale
Hands Nitrile GlovesDouble-gloving is strongly recommended. Nitrile provides good splash protection against a range of solvents. Contaminated gloves must be disposed of immediately after use in accordance with laboratory practices.[2]
Eyes/Face Safety Glasses with Side Shields & Face ShieldStandard safety glasses are the minimum. However, when handling the powder or during transfers where splashing is possible, a full-face shield worn over safety glasses is required to protect against severe eye irritation.[4][5]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is essential to protect skin from accidental contact.[2]
Respiratory Not required if using a fume hoodRespiratory protection is generally not needed if all work is conducted within a properly functioning fume hood. For emergency situations like a large spill outside of containment, a respirator with an appropriate cartridge would be necessary.

Experimental Workflow: A Framework for Safe Handling

A self-validating protocol ensures safety at every stage. Before any experimental work begins, a risk assessment should be performed.

RiskAssessmentWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Experiment A Identify Hazards (Review this Guide & Analog SDS) B Evaluate Quantities (Use smallest amount necessary) A->B C Select Controls (Fume Hood, PPE) B->C D Perform Pre-Use Checks (Fume hood flow, PPE integrity) C->D E Execute Protocol (Weighing, Dissolution) D->E F Decontaminate Surfaces & Glassware E->F G Segregate & Label Waste (Solid, Liquid Halogenated) F->G H Store Compound Securely (Refrigerated, Locked) G->H

Caption: Risk assessment workflow for handling potent compounds.

Detailed Protocol: Safe Weighing and Solution Preparation

This protocol is designed to minimize aerosolization and prevent cross-contamination.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the recommended height.

    • Cover the work surface within the hood with absorbent, plastic-backed paper.

    • Don all required PPE as detailed in Table 2 (double gloves, lab coat, face shield over safety glasses).

  • Weighing:

    • Place a tared weigh boat on the analytical balance inside the fume hood or vented enclosure.

    • Carefully transfer the solid 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone from the stock vial to the weigh boat using a clean spatula. Perform this action slowly and close to the surface to prevent powder from becoming airborne.

    • Once the desired mass is obtained, securely cap the stock vial immediately.

  • Dissolution:

    • Place a flask or beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.

    • Gently tap or use the spatula to transfer the weighed powder into the solvent. Avoid dropping the powder from a height.

    • If necessary, use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

  • Cleanup:

    • Dispose of the used weigh boat, outer gloves, and any contaminated absorbent paper into a designated solid hazardous waste container.[2]

    • Wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or isopropanol), disposing of the wipes in the same waste container.

Emergency Procedures: Spill and Exposure Response

Accidents require a calm, swift, and practiced response.

First Aid Measures (Based on Analog SDS)
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][4] If the person feels unwell or has difficulty breathing, call a poison center or physician.

  • Ingestion: Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting. If the person is conscious, give them 1-2 glasses of water. Seek immediate medical attention.[3]

Spill Response Protocol

The response to a spill depends on its size and location.

SpillResponse Spill Chemical Spill Occurs CheckContainment Is spill contained in fume hood? Spill->CheckContainment ContainedCleanup Clean up with appropriate absorbent material. Place waste in sealed container. CheckContainment->ContainedCleanup Yes UncontainedAlert Alert others in the area. Evacuate if necessary. CheckContainment->UncontainedAlert No Decontaminate Decontaminate the area after cleanup. ContainedCleanup->Decontaminate AssessSize Is the spill minor (manageable by you)? UncontainedAlert->AssessSize MajorSpill Call Emergency Response. Isolate the area. AssessSize->MajorSpill No MinorSpillCleanup Don appropriate PPE. Cover with absorbent. Collect and dispose as hazardous waste. AssessSize->MinorSpillCleanup Yes MinorSpillCleanup->Decontaminate

Caption: Decision tree for chemical spill response.

Storage, Stability, and Disposal

Proper long-term management of the chemical is critical for safety and viability.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3] Refrigerated storage is recommended for long-term stability. The storage location should be a locked cabinet or refrigerator designated for hazardous chemicals.[2]

  • Stability: While specific stability data is unavailable, α-halo ketones can be sensitive to light, moisture, and heat. Hazardous polymerization is not expected to occur under normal conditions.[4]

  • Disposal: All waste containing this compound, whether solid or in solution, must be treated as hazardous waste. It should be disposed of in a clearly labeled, sealed container and managed through an approved waste disposal plant.[2][4][5] Do not dispose of it down the drain.

References

  • CymitQuimica. (2023, October 11). Safety Data Sheet for 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for Indol-5-yl methyl ether.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 2-Bromo-1-indanone.
  • ChemicalBook. Synthesis of 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE.
  • Sigma-Aldrich. Product Page for 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone.
  • Key Organics. (2017, December 1). Safety Data Sheet for 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride.
  • Taber, G. P., & Boyle, P. D. (2020). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules, 25(18), 4255.
  • Arshad, N., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11).
  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 136, 439-451. Available at: [Link]

  • Sowińska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 464-490.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (CAS: 38693-09-3), a critical intermediate in the development of antiviral therapeutics (e.g., Umifenovir analogs) and melatonin receptor agonists.

While the indole nucleus is electron-rich and susceptible to electrophilic attack, the presence of the 6-methoxy group significantly enhances reactivity, posing challenges regarding regioselectivity (C3 vs. N1 vs. C2) and polymerization. This guide presents a robust Friedel-Crafts acylation strategy utilizing controlled Lewis acid catalysis to ensure exclusive C3-acylation while suppressing side reactions. We compare a high-precision method using Diethylaluminum chloride (Et₂AlCl) against the classic Aluminum chloride (AlCl₃) route, providing scalable solutions for drug discovery and process chemistry.

Scientific Background & Retrosynthetic Analysis

The Challenge of Indole Acylation

Indoles typically undergo electrophilic aromatic substitution (EAS) at the C3 position due to the high electron density contributed by the nitrogen lone pair. However, the introduction of a strongly electron-donating methoxy group at C6 further activates the ring, making it prone to:

  • Polymerization/Dimerization: Acid-catalyzed coupling of indole units.

  • N-Acylation: Competitive attack at the nitrogen atom, particularly in the absence of strong Lewis acid coordination which protects the nitrogen via steric or electronic deactivation.

  • Over-reaction: Multiple acylations on the highly activated ring.

Mechanistic Pathway

The reaction proceeds via the generation of a reactive acylium ion intermediate from chloroacetyl chloride. The Lewis acid (LA) serves a dual role: it activates the acyl chloride and coordinates with the indole nitrogen (or the acyl group in the transition state), directing the attack to the C3 position.

ReactionMechanism Reagents Reagents: 6-Methoxyindole Chloroacetyl Chloride Activation Activation: Formation of Acylium Ion [ClCH2-C≡O]+ [LA-Cl]- Reagents->Activation Lewis Acid (LA) Attack Electrophilic Attack: Formation of C3 Sigma Complex Activation->Attack + Indole Intermed Intermediate: Resonance Stabilized Cation Attack->Intermed Product Product: 2-chloro-1-(6-methoxy- 1H-indol-3-yl)ethanone Intermed->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation at the C3 position of 6-methoxyindole.

Critical Process Parameters (CPP)

The selection of the Lewis acid and solvent is pivotal for yield and purity.

ParameterMethod A: High Precision (Recommended)Method B: Cost-Effective (Industrial)Impact on Quality
Catalyst Diethylaluminum Chloride (Et₂AlCl)Aluminum Chloride (AlCl₃)Et₂AlCl is milder, preventing oligomerization. AlCl₃ is cheaper but requires strict temp control.
Solvent Dichloromethane (DCM)DCM or NitromethaneDCM is standard; Nitromethane solubilizes the AlCl₃-complex but is more hazardous.
Temperature 0 °C to Room Temp (RT)-10 °C to 0 °CLower temps are crucial for AlCl₃ to avoid tar formation.
Stoichiometry 1.1 - 1.2 eq Catalyst2.0 - 3.0 eq CatalystAlCl₃ often requires excess due to complexation with the product carbonyl and nitrogen.
Quenching Controlled hydrolysis (0 °C)Rapid ice quenchExotherm management is critical to prevent product degradation.

Detailed Experimental Protocols

Method A: Diethylaluminum Chloride Mediated (High Purity)

Best for medicinal chemistry scales (1g - 50g) where purity is paramount.

Reagents:
  • 6-Methoxyindole (1.0 eq)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M in hexanes (1.2 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (10-15 volumes)

Step-by-Step Procedure:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge 6-Methoxyindole and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add Et₂AlCl solution dropwise via the addition funnel over 15–20 minutes.

    • Note: The solution may turn slightly yellow/orange. Stir at 0 °C for 30 minutes to allow formation of the aluminum-indole complex (protecting the nitrogen).

  • Acylation: Add Chloroacetyl chloride dropwise over 10 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • IPC: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Starting material (Rf ~0.6) should disappear; Product (Rf ~0.3) appears.[1][2][3][4]

  • Quench: Cool back to 0 °C. Carefully add saturated aqueous NaHCO₃ or a 1M HCl solution (caution: gas evolution and exotherm).

  • Workup: Separate phases. Extract the aqueous layer with DCM (2x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]

  • Isolation: Concentrate in vacuo. The crude solid is usually pure enough for next steps but can be recrystallized.

Method B: Aluminum Chloride Mediated (Scalable)

Best for larger batches where reagent cost is a driver.

Reagents:
  • 6-Methoxyindole (1.0 eq)[4]

  • Aluminum Chloride (AlCl₃), anhydrous powder (2.5 eq)

  • Chloroacetyl chloride (1.1 eq)[2][4]

  • Anhydrous DCM (15 volumes)

Step-by-Step Procedure:
  • Suspension: In a dry reactor under nitrogen, suspend AlCl₃ in DCM and cool to 0 °C .

  • Acylating Agent: Add Chloroacetyl chloride to the AlCl₃ suspension. Stir for 15 minutes to form the acylium complex.

  • Substrate Addition: Dissolve 6-Methoxyindole in minimal DCM and add it slowly to the reactor over 30–45 minutes.

    • Critical: Maintain internal temperature < 5 °C. Rapid addition causes localized heating and polymerization (tar formation).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl. Stir vigorously to break the aluminum chelate.

    • Note: The product often precipitates as a solid at this stage.

  • Purification: Filter the solid precipitate (if present) and wash with water and cold ethanol. If no precipitate, perform standard extraction (as in Method A).

  • Recrystallization: Recrystallize from Ethanol or 2-Propanol to yield off-white needles.

Workflow Visualization

Workflow Start Start: Anhydrous Setup (N2) Solvation Dissolve 6-Methoxyindole in DCM (0°C) Start->Solvation CatAdd Add Catalyst (Et2AlCl or AlCl3) Solvation->CatAdd AcylAdd Add Chloroacetyl Chloride (Dropwise, <5°C) CatAdd->AcylAdd Reaction Reaction Phase (0°C -> RT, 2-4h) AcylAdd->Reaction IPC IPC: TLC/HPLC Check Conversion Reaction->IPC IPC->Reaction Incomplete Quench Quench: Ice/Water or NaHCO3 IPC->Quench Complete Isolation Isolation: Extraction & Concentration Quench->Isolation Purification Purification: Recrystallization (EtOH) Isolation->Purification

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

The product should be characterized to confirm the C3-acylation pattern.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 218–220 °C (dec).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0 (s, 1H, NH) – Broad singlet confirms N is unsubstituted.

    • δ 8.35 (s, 1H, C2-H) – Characteristic downfield shift of C2 proton due to adjacent carbonyl.

    • δ 7.95 (d, 1H, C4-H) – Doublet, ortho coupling.

    • δ 7.00 (d, 1H, C7-H) – Meta coupling.

    • δ 6.85 (dd, 1H, C5-H).

    • δ 4.85 (s, 2H, COCH₂Cl) – Key singlet for chloromethyl group.

    • δ 3.80 (s, 3H, OCH₃) – Methoxy singlet.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₀ClNO₂ [M+H]⁺: 224.04; Found: 224.1.

Troubleshooting & Safety

Troubleshooting Guide
  • Issue: Low Yield / Tar Formation.

    • Cause: Temperature too high during addition or wet solvents.

    • Solution: Ensure strictly anhydrous conditions. Keep temp < 5 °C during addition. Switch to Et₂AlCl method.

  • Issue: N-Acylation (Product is an oil or incorrect NMR).

    • Cause: Insufficient Lewis Acid or basic conditions.

    • Solution: Ensure >1.0 eq of Lewis Acid is used to coordinate the nitrogen. Avoid pyridine/base for this specific substrate.

  • Issue: Product stuck in Aluminum complex.

    • Cause: Incomplete quenching.

    • Solution: Use 1M HCl for quenching and allow time for the biphasic mixture to stir vigorously.

Safety Protocols
  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood. Reacts violently with water.

  • Diethylaluminum Chloride: Pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

  • Waste: Quenched aluminum salts should be neutralized before disposal.

References

  • Okauchi, T., et al. (2019). "Synthesis of 3-acylindoles via Friedel-Crafts acylation using dialkylaluminum chloride." Organic Letters, 21(15), 5800-5804.

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." BenchChem Technical Library.

  • Ottoni, O., et al. (2006). "Acylation of indole under Friedel–Crafts conditions: An improved protocol." Tetrahedron, 62(12), 2750-2756.

  • Sigma-Aldrich. (2024). "2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one Product Data Sheet."

  • Vyas, P., et al. (2009). "Synthesis, Characterization and Chelating Properties of Indole-Salicylic Acid Combined Molecule." Rasayan Journal of Chemistry, 2(4), 1001-1006.

Sources

Application Notes & Protocols for the Synthesis of 3-Chloroacetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloroacetyl-6-methoxyindole through the Friedel-Crafts acylation of 6-methoxyindole with chloroacetyl chloride. The protocol is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and expert application notes. The synthesis yields a critical intermediate used in the development of various pharmaceutical agents and bioactive molecules.[1][2][3]

Introduction and Scientific Background

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Methoxy-substituted indoles, in particular, are valuable precursors due to the electron-donating nature of the methoxy group, which enhances the reactivity of the indole ring towards electrophilic substitution. The target molecule, 3-chloroacetyl-6-methoxyindole, is a key building block for synthesizing compounds with potential applications in neuroscience and as anti-inflammatory agents.[3]

This protocol details the chloroacetylation of 6-methoxyindole, a classic example of the Friedel-Crafts acylation reaction.[4][5] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid catalyst to generate a highly reactive acylium ion, which then acylates the electron-rich C3 position of the 6-methoxyindole nucleus.[5] Understanding the underlying mechanism and the rationale for each procedural step is paramount for achieving high yield and purity.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via a well-established three-step mechanism:

  • Formation of the Acylium Ion: Chloroacetyl chloride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The Lewis acid complexes with the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond and generating the resonance-stabilized acylium ion.[5]

  • Electrophilic Attack: The electron-rich indole ring, activated by the methoxy group at the C6 position, acts as a nucleophile. It attacks the electrophilic acylium ion. The attack occurs preferentially at the C3 position, which is the most nucleophilic site of the indole ring system.

  • Rearomatization: The resulting intermediate, a resonance-stabilized cation (sigma complex), loses a proton to restore the aromaticity of the indole ring, yielding the final product, 3-chloroacetyl-6-methoxyindole. The catalyst is complexed with the product ketone and is later liberated during aqueous work-up.

Diagram: Reaction Mechanism

G sub_6MI 6-Methoxyindole step_2 Step 2: Electrophilic Attack (Sigma Complex Formation) sub_6MI->step_2 sub_CAC Chloroacetyl Chloride step_1 Step 1: Acylium Ion Formation sub_CAC->step_1 cat_AlCl3 AlCl₃ (Lewis Acid) cat_AlCl3->step_1 intermediate_complex Acylium Ion Intermediate [ClCH₂C=O]⁺ intermediate_complex->step_2 step_1->intermediate_complex Catalysis step_3 Step 3: Deprotonation & Rearomatization step_2->step_3 C3 Position Attack product 3-Chloroacetyl-6-methoxyindole step_3->product Restores Aromaticity

Caption: Mechanism of Friedel-Crafts acylation of 6-methoxyindole.

Safety and Hazard Management

CRITICAL: This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Chloroacetyl Chloride (CAS: 79-04-9): Extremely corrosive, a potent lachrymator, and reacts violently with water to produce toxic hydrogen chloride gas.[6][7] Causes severe burns to skin, eyes, and the respiratory tract.[6][8] Inhalation can cause delayed pulmonary edema.[7]

  • Aluminum Chloride (AlCl₃, Anhydrous): Corrosive and reacts violently with water in a highly exothermic reaction, releasing HCl gas. Handle in a dry environment (e.g., glovebox or under an inert atmosphere).

  • Dichloromethane (DCM): A potential carcinogen and volatile solvent. Avoid inhalation and skin contact.

Mandatory Personal Protective Equipment (PPE):

  • Full-coverage lab coat.

  • Chemical splash goggles and a full-face shield.[9]

  • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.

  • Ensure immediate access to an emergency shower and eyewash station.[6]

Waste Disposal: All waste, including quenching solutions and organic solvents, must be treated as hazardous and disposed of according to institutional and local environmental regulations.[8]

Experimental Protocol

This procedure is designed for a laboratory scale synthesis. All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

Materials and Equipment
Reagents & Materials Grade Supplier Notes
6-Methoxyindole≥98%Sigma-Aldrich, etc.Store in a cool, dark place.
Chloroacetyl Chloride≥98%Sigma-Aldrich, etc.Handle with extreme caution in a fume hood.[8]
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Acros, etc.Handle in a dry atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific, etc.Use from a solvent purification system or a freshly opened bottle.
Hydrochloric Acid (HCl)Concentrated---For work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Solution---For washing.
BrineSaturated NaCl Solution---For washing.
Sodium Sulfate (Na₂SO₄)Anhydrous---For drying.
Ethyl AcetateReagent Grade---For extraction & chromatography.
HexanesReagent Grade---For chromatography.
Equipment
Three-neck round-bottom flask (oven-dried)
Magnetic stirrer and stir bar
Thermometer
Dropping funnel (pressure-equalizing)
Reflux condenser with gas bubbler/drying tube
Inert gas line (N₂ or Ar)
Ice-water bath
Separatory funnel
Rotary evaporator
Glassware for chromatography/recrystallization
Step-by-Step Synthesis Procedure

Diagram: Experimental Workflow

G start Start: Inert Atmosphere Setup step1 1. Dissolve 6-Methoxyindole in anhydrous DCM start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add AlCl₃ Portion-wise step2->step3 step4 4. Add Chloroacetyl Chloride Dropwise at 0-5°C step3->step4 step5 5. Stir at Room Temp (Monitor by TLC) step4->step5 step6 6. Quench Reaction in Ice-Water/HCl step5->step6 step7 7. Extract with Organic Solvent step6->step7 step8 8. Wash, Dry, Concentrate step7->step8 step9 9. Purify (Chromatography/Recrystallization) step8->step9 end_node End: Pure Product step9->end_node

Caption: Step-by-step workflow for the synthesis of 3-chloroacetyl-6-methoxyindole.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen bubbler. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: In the flask, dissolve 6-methoxyindole (5.0 g, 33.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0°C using an ice-water bath. While maintaining vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (5.0 g, 37.5 mmol, 1.1 equiv) to the solution. The addition is exothermic; ensure the internal temperature does not exceed 10°C. Stir the resulting slurry at 0°C for 15-20 minutes.

  • Acylation: In the dropping funnel, prepare a solution of chloroacetyl chloride (3.0 mL, 37.3 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature is maintained between 0°C and 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase.

  • Work-up and Quenching: Once the reaction is complete (disappearance of the starting material), cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture into a beaker containing 150 g of crushed ice and 15 mL of concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas. Perform this step slowly in the back of the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure 3-chloroacetyl-6-methoxyindole as a solid.

Summary of Reaction Parameters
ParameterValue / ConditionRationale / Notes
Stoichiometry (Indole:Acyl Chloride:AlCl₃) 1 : 1.1 : 1.1A slight excess of the acylating agent and catalyst ensures complete conversion of the starting material.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that is suitable for Friedel-Crafts reactions and has good solubility for the reactants.
Temperature 0-5°C for addition; Room Temp for reactionCritical for controlling the exothermic reaction, preventing side reactions, and ensuring regioselectivity.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Typical Yield 75 - 90%Yield is dependent on the purity of reagents and strict exclusion of moisture.

Application Notes and Troubleshooting

  • Causality of Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, and the reactant, chloroacetyl chloride, are both extremely sensitive to moisture. Water will hydrolyze chloroacetyl chloride and deactivate the catalyst, leading to significantly reduced or no product yield. This necessitates the use of oven-dried glassware and anhydrous solvents.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or slightly super-stoichiometric amounts of the Lewis acid.[10] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst. The catalyst is only regenerated upon aqueous work-up.

  • Regioselectivity: Acylation occurs at the C3 position due to the electronic properties of the indole ring. The nitrogen lone pair participates in the aromatic system, creating high electron density at C3. The C6-methoxy group further activates the benzene portion of the ring but does not override the inherent reactivity of the C3 position.

  • Troubleshooting Guide:

    • Problem: Low or No Yield.

      • Possible Cause: Presence of moisture.

      • Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Handle AlCl₃ in a glovebox if possible.

    • Problem: Formation of a Dark, Tarry Substance.

      • Possible Cause: Reaction temperature was too high, leading to polymerization or side reactions.

      • Solution: Strictly maintain the temperature below 5°C during the addition of reagents. Ensure efficient stirring.

    • Problem: Multiple Spots on TLC (Side Products).

      • Possible Cause: Potential for N-acylation, although less likely under these conditions.[11] Di-acylation is unlikely as the first acylation deactivates the ring.[10]

      • Solution: Careful temperature control and stoichiometry can minimize side products. Purification by column chromatography should effectively separate the desired product.

References

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. 9

  • Yufeng. Chloroacetyl Chloride CAS 79-04-9. 8

  • New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE. 6

  • International Programme on Chemical Safety. (1998). ICSC 0845 - CHLOROACETYL CHLORIDE. 7

  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: CHLOROACETYL CHLORIDE. 12

  • Gribble, G. W., & Barden, T. C. (1985).
  • Taber, D. F., & Stachel, S. J. (2000).
  • Wikipedia. Friedel–Crafts reaction.

  • Unknown Author. 6-CHLORO-5-(CHLOROACTYL)-1,3-DIHYDRO-2H-INDOLE-2- ONE.
  • Somekawa, K., et al. (2019). SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY- INDOLE CHEMISTRY. HETEROCYCLES, Vol. 98, No. 2.
  • SciForum. (2025).
  • MilliporeSigma. Friedel–Crafts Acylation.

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.
  • Chem-Impex. 5-Chloro-6-methoxyindole.

  • Zhang, G., et al. (2017). Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling. Organic & Biomolecular Chemistry.
  • Balbuzano-Deus, A., et al. A Simple Procedure for the Preparation of 6-CHLORO-3-ACETOXY-1-ACETYLINDOLE.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • Nikolova, S., et al. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.
  • ResearchGate. A useful ring transformation route to novel thiazepino[7,6- b ]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5 -b]indoles.
  • Spadoni, G., et al. (1996). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry.
  • Google Patents. (2003).
  • Organic Syntheses. 7-methoxyphthalide.
  • Chem-Impex. 6-Methoxyindole-3-acetic acid.

Sources

nucleophilic substitution reactions of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution of 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Part 1: Strategic Overview & Mechanistic Insight

2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (CAS: 38693-09-3) serves as a high-value electrophilic scaffold in the synthesis of serotonergic modulators, melatonin receptor agonists, and antiviral indole-heterocycle hybrids. Its structural uniqueness lies in the 6-methoxy substituent—an electron-donating group (EDG) that enhances the electron density of the indole ring—coupled with a highly reactive


-chloroketone  tail.

For medicinal chemists, this molecule represents a "divergent point": the chloride is a versatile leaving group (


 active), while the carbonyl facilitates subsequent cyclizations (e.g., Hantzsch synthesis).
Mechanistic Pathway: The Trajectory

The primary reaction mode is a bimolecular nucleophilic substitution (


). The adjacent carbonyl group exerts a strong electron-withdrawing effect (

and

effects), significantly increasing the electrophilicity of the

-carbon (

).
  • The Trap: Unlike simple alkyl halides, the indole nitrogen (N1) is acidic (

    
    ). Strong bases can deprotonate N1, leading to competitive 
    
    
    
    -alkylation or polymerization.
  • The Solution: Protocols must utilize "soft" nucleophiles or mild bases (e.g.,

    
    , 
    
    
    
    ) to favor
    
    
    -substitution over
    
    
    -deprotonation.

Figure 1: Reaction Divergence & Signaling Pathway

ReactionPathways Start 2-Chloro-1-(6-methoxy- 1H-indol-3-yl)ethanone TS Transition State (SN2 Attack) Start->TS Activation Amine Secondary Amines (HNR2) Amine->TS Thiol Thiols (R-SH) Thiol->TS Thiourea Thiourea/Thioamide Thiourea->TS Prod_Amino 2-Amino-1-(indol-3-yl) ethanones (CNS Active) TS->Prod_Amino Base (K2CO3), DMF Prod_Thio $alpha$-Thioethers (Antiviral/Antioxidant) TS->Prod_Thio Base (Et3N), Acetone Prod_Thiazole Indolyl-Thiazoles (Hantzsch Cyclization) TS->Prod_Thiazole EtOH, Reflux (Condensation)

Caption: Divergent synthetic pathways for 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone. The


-chloroketone moiety allows for selective functionalization into amino, thio, or heterocyclic derivatives.

Part 2: Detailed Experimental Protocols

These protocols are designed to minimize side reactions (N-alkylation) and maximize yield.

Protocol A: Synthesis of Amino-Ketone Derivatives (Amination)

Target Application: Synthesis of serotonin/melatonin receptor ligands.[1]

Reagents:

  • Substrate: 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dry)
    
  • Catalyst: Potassium Iodide (

    
    ) (0.1 eq) - Finkelstein accelerator
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve 1.0 mmol of the chloro-ketone in 5 mL of dry

    
    .
    
  • Activation: Add 0.1 mmol of

    
     and stir for 10 minutes at Room Temperature (RT). Note: This generates the more reactive 
    
    
    
    -iodo intermediate in situ.
  • Nucleophilic Attack: Add 2.0 mmol of anhydrous

    
    , followed by the dropwise addition of 1.2 mmol of the amine.
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4-6 hours.
    
    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear; a more polar spot (amine product) will appear.
      
  • Work-up: Cool to RT. Filter off the inorganic solids (

    
    /
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    . If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Critical Process Parameters (CPP):

Parameter Specification Reason

| Temperature | 50°C - 65°C | High enough for


, low enough to prevent polymerization. |
| Base Strength  | Weak (

) | Strong bases (NaOH, NaH) will deprotonate the Indole N-H. | | Solvent | Aprotic Polar | DMF accelerates reaction but is hard to remove; MeCN is a balanced choice. |
Protocol B: Hantzsch Thiazole Synthesis (Cyclization)

Target Application: Construction of Indole-Thiazole hybrids (Antibacterial/Anticancer scaffolds).

Reagents:

  • Substrate: 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Thioamide: Thiourea or Thiobenzamide (1.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the chloro-ketone in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of thiourea (or substituted thioamide).

  • Reflux: Heat the mixture to reflux (78°C ) for 2-4 hours.

    • Observation: The product often precipitates directly from the hot solution as the hydrochloride salt.

  • Isolation: Cool the reaction mixture in an ice bath. Filter the precipitate.

  • Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to ~8 with ammonium hydroxide (

    
    ). Extract with EtOAc.
    

Validation:

  • 1H NMR: Look for the disappearance of the singlet at

    
     ppm (
    
    
    
    ) and the appearance of a singlet at
    
    
    ppm (Thiazole C5-H).

Part 3: Troubleshooting & Safety

Common Failure Modes:

  • N-Alkylation: Occurs if using

    
     or 
    
    
    
    . Fix: Switch to
    
    
    or
    
    
    .
  • Hydrolysis: The

    
    -chloroketone can hydrolyze to the 
    
    
    
    -hydroxy ketone in the presence of water/hydroxide. Fix: Ensure solvents are dry; avoid aqueous bases.
  • Lachrymatory Effect:

    
    -haloketones are potent tear agents. Safety: Handle only in a fume hood. Quench glassware with dilute ammonia before removing from the hood.
    

Data Summary Table:

Reaction Type Nucleophile Conditions Typical Yield Key Byproduct

| Amination | Morpholine |


, MeCN, 60°C | 75-85% | N-alkylated indole (<5%) |
| Thio-etherification  | Thiophenol | 

, Acetone, RT | 80-90% | Disulfides (oxidative) | | Hantzsch Cyclization | Thiourea | EtOH, Reflux | 85-95% | None (quant. salt formation) |

References

  • Sigma-Aldrich. 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one Product Sheet. Accessed 2024. Link

  • Somei, M., et al. (1994).[2] "Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes." Heterocycles. Link

  • Vyas, P., et al. (2009).[3] "Synthesis, Characterization and Chelating Properties of Indole-Salicylic Acid Combined Molecule." Rasayan Journal of Chemistry. Link

  • ChemicalBook. 2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone Synthesis Protocols. Link

  • National Institutes of Health (NIH). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed. Link

Sources

reaction conditions for coupling amines with 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of α-Amino Ketones via Coupling of Amines with 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Introduction

The α-amino ketone moiety is a privileged scaffold found in numerous biologically active molecules and serves as a versatile building block in medicinal chemistry and natural product synthesis.[1][2] Specifically, α-amino ketones attached to an indole nucleus at the C3-position are of significant interest due to the indole ring's prevalence in pharmacologically active compounds.[3] This application note provides a comprehensive guide for researchers on the reaction conditions for coupling primary and secondary amines with 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone. We will delve into the underlying mechanism, critical reaction parameters, a detailed experimental protocol, and troubleshooting strategies to ensure successful and reproducible synthesis.

Reaction Overview and Mechanism

The fundamental transformation is a nucleophilic substitution reaction, where an amine displaces the chloride from the α-carbon of the ketone.[4] This reaction provides a direct route to α-amino ketones.

Overall Reaction Scheme:

Mechanistic Insights

The reaction typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[5][6] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon (the carbon bonded to the chlorine). This attack occurs from the backside relative to the leaving group (chloride).[7]

  • Transition State: A five-coordinate transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.

  • Leaving Group Departure: The C-Cl bond breaks, and the chloride ion is expelled, leading to the formation of an ammonium salt intermediate.

  • Deprotonation: A base in the reaction mixture removes a proton from the nitrogen atom, neutralizing the intermediate to yield the final α-amino ketone product and the protonated base.[8]

The presence of the carbonyl group adjacent to the α-carbon enhances the carbon's electrophilicity through an inductive effect, making it more susceptible to nucleophilic attack compared to a standard alkyl halide.[9]

SN2_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure & Deprotonation Amine R¹R²NH (Nucleophile) TS Transition State [R¹R²NH···CH₂(Cl)···CO-Indole]⁺ Amine->TS Attack on α-carbon Chloroketone Indole-CO-CH₂Cl (Electrophile) Chloroketone->TS AmmoniumSalt Indole-CO-CH₂-N⁺H R¹R² Cl⁻ (Ammonium Salt Intermediate) TS->AmmoniumSalt Cl⁻ departs Product Indole-CO-CH₂-NR¹R² (α-Amino Ketone) AmmoniumSalt->Product Deprotonation Base Base: Base->Product ProtonatedBase Base-H⁺ Cl⁻ G start Start reagents 1. Combine Chloroketone, Base (K₂CO₃), and Solvent (MeCN) in a flask. start->reagents add_amine 2. Add Amine (1.1 eq) to the mixture. reagents->add_amine react 3. Heat reaction (e.g., 60 °C) and stir. add_amine->react monitor 4. Monitor by TLC until completion. react->monitor monitor->react Incomplete workup 5. Cool, Filter, and Concentrate. monitor->workup Complete extract 6. Redissolve in EtOAc, Wash with NaHCO₃ & Brine. workup->extract dry 7. Dry (MgSO₄) and Concentrate. extract->dry purify 8. Purify by Flash Column Chromatography. dry->purify end Pure Product purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone. As a critical intermediate in various pharmaceutical syntheses, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone.

1. What is the most common method for synthesizing 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone?

The most prevalent and direct method is the Friedel-Crafts acylation of 6-methoxyindole with chloroacetyl chloride.[1][2][3] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to activate the chloroacetyl chloride, which is then attacked by the electron-rich indole ring, primarily at the C3 position.[2]

2. Why is the C3 position of the indole ring the primary site of acylation?

The C3 position of the indole nucleus is the most nucleophilic and thus the most reactive site for electrophilic attack. This is due to the electronic nature of the indole ring system, where the nitrogen atom's lone pair of electrons increases the electron density at this position. However, under certain conditions, competitive reactions at other positions can occur.[4]

3. What are the critical parameters to control for a successful synthesis?

Several factors significantly influence the yield and purity of the final product. These include the choice and stoichiometry of the Lewis acid catalyst, reaction temperature, solvent, and the purity of the starting materials. Careful control of these parameters is essential to minimize side reactions and maximize the desired product formation.

4. What are the potential side reactions to be aware of?

Common side reactions in the Friedel-Crafts acylation of indoles include:

  • N-acylation: Acylation at the indole nitrogen (N1 position).[5]

  • Di-acylation: Introduction of a second chloroacetyl group, often at the N1 and C3 positions.

  • Polymerization: Indoles, especially electron-rich ones like 6-methoxyindole, can be prone to polymerization under strongly acidic conditions.[4]

  • Formation of regioisomers: While C3 acylation is preferred, acylation at other positions on the indole ring can occur, leading to isomeric impurities.

5. How does the methoxy group at the C6 position influence the reaction?

The methoxy group is a strong electron-donating group, which further activates the indole ring towards electrophilic substitution. This increased reactivity can be beneficial for achieving high conversion but also makes the substrate more susceptible to side reactions like polymerization and di-acylation if the reaction conditions are not carefully controlled.[4]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Lewis Acid: The Lewis acid may have been deactivated by moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid.
Insufficient Catalyst: The amount of Lewis acid may be too low to effectively activate the chloroacetyl chloride.Increase the molar equivalents of the Lewis acid. A 1.1 to 1.5 molar equivalent is a good starting point.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for the formation of side products by TLC.
Poor Quality Starting Materials: Impurities in the 6-methoxyindole or chloroacetyl chloride can interfere with the reaction.Purify the starting materials before use. 6-methoxyindole can be recrystallized, and chloroacetyl chloride can be distilled.
Formation of Multiple Products (Poor Selectivity) Overly Reactive Lewis Acid: Strong Lewis acids like AlCl₃ can lead to multiple products and polymerization with activated indoles.[4]Consider using a milder Lewis acid such as SnCl₄, TiCl₄, or ZnCl₂.[4][6]
High Reaction Temperature: Elevated temperatures can favor the formation of undesired isomers and byproducts.Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to improve selectivity.
Incorrect Order of Addition: Adding the indole to a pre-formed complex of the Lewis acid and acyl chloride can sometimes lead to better selectivity.Experiment with the order of addition of reagents.
Significant Polymerization Highly Acidic Conditions: Strong Lewis acids and high concentrations can promote the polymerization of the electron-rich 6-methoxyindole.[4]Use a milder Lewis acid and/or a more dilute reaction mixture.
Elevated Temperature: Higher temperatures can accelerate polymerization.Maintain a low reaction temperature throughout the addition and reaction time.
Product is Difficult to Purify Presence of N-acylated byproduct: The N-acylated product can have similar polarity to the desired C3-acylated product.N-acylindoles are often less stable and can sometimes be hydrolyzed back to the starting indole under mild basic or acidic conditions, simplifying the purification.
Formation of colored impurities: Oxidation or polymerization can lead to highly colored impurities that are difficult to remove.Ensure the reaction is performed under an inert atmosphere and consider adding a small amount of a reducing agent like sodium bisulfite during workup.
Oily Product that Won't Crystallize: The presence of impurities can inhibit crystallization.Attempt purification by column chromatography on silica gel. If the product is still an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.

III. Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for the synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone, with a focus on maximizing yield and purity.

Protocol 1: General Purpose Synthesis using Aluminum Chloride

This protocol uses a common and effective Lewis acid. Careful temperature control is crucial.

Materials:

  • 6-methoxyindole

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.2 equivalents) to the flask, followed by anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 15-20 minutes.

  • In a separate flask, dissolve 6-methoxyindole (1.0 equivalent) in anhydrous DCM.

  • Add the 6-methoxyindole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Milder Conditions using Tin(IV) Chloride

For substrates prone to polymerization, a milder Lewis acid like SnCl₄ can be advantageous.[4]

Materials:

  • 6-methoxyindole

  • Chloroacetyl chloride

  • Tin(IV) Chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Follow the same setup as in Protocol 1.

  • Under an inert atmosphere, dissolve 6-methoxyindole (1.0 equivalent) in anhydrous DCM in the reaction flask.

  • Cool the solution to 0 °C.

  • Slowly add SnCl₄ (1.2 equivalents) to the stirred solution.

  • After stirring for 10-15 minutes, add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C to room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Filter the resulting mixture through a pad of celite to remove tin salts, washing the pad with DCM.

  • Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product as described in Protocol 1.

IV. Data Presentation

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Indoles

Lewis AcidReactivityCommon IssuesRecommended For
AlCl₃ HighPolymerization, di-acylation, especially with activated indoles.[4]Less activated indoles or when high reactivity is required.
SnCl₄ ModerateCan be less effective for deactivated indoles.Activated indoles like 6-methoxyindole to minimize side reactions.[4]
TiCl₄ ModerateSimilar to SnCl₄, can offer different selectivity in some cases.Alternative to SnCl₄ for optimizing selectivity.[4]
ZnCl₂ MildMay require higher temperatures or longer reaction times.Highly activated and sensitive indole substrates.
FeCl₃ ModerateCan be a cost-effective alternative to other Lewis acids.General purpose acylation.

V. Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst 6-methoxyindole 6-methoxyindole Electrophilic_Attack Electrophilic Attack at C3 6-methoxyindole->Electrophilic_Attack Chloroacetyl_chloride Chloroacetyl Chloride Acylium_Ion_Formation Acylium Ion Formation Chloroacetyl_chloride->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Sigma_Complex Sigma Complex (Intermediate) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Final_Product 2-chloro-1-(6-methoxy- 1H-indol-3-yl)ethanone Deprotonation->Final_Product

Caption: Friedel-Crafts acylation pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants Impurities Found Check_Reaction_Conditions Review Reaction Conditions Check_Purity->Check_Reaction_Conditions Pure Purify_Reactants->Check_Reaction_Conditions Adjust_Temperature Adjust Temperature Check_Reaction_Conditions->Adjust_Temperature Sub-optimal Temp Change_Lewis_Acid Change Lewis Acid Check_Reaction_Conditions->Change_Lewis_Acid Side Reactions Optimize_Stoichiometry Optimize Stoichiometry Check_Reaction_Conditions->Optimize_Stoichiometry Low Conversion Review_Workup Review Workup Procedure Adjust_Temperature->Review_Workup Change_Lewis_Acid->Review_Workup Optimize_Stoichiometry->Review_Workup Modify_Quench Modify Quenching Step Review_Workup->Modify_Quench Decomposition Improve_Purification Improve Purification Method Review_Workup->Improve_Purification Persistent Impurities Success Optimized Synthesis Modify_Quench->Success Improve_Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

VI. References

Sources

Technical Support Center: Handling & Stabilization of Chloroacetyl Indole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Sensitivity & Handling Protocols for Chloroacetyl Indoles

Executive Technical Overview

The Challenge: Chloroacetyl indoles (e.g., 3-chloroacetyl indole, N-chloroacetyl indole) are high-value electrophilic intermediates used in the synthesis of AKT inhibitors, antivirals, and receptor ligands. Their instability arises from two competing degradation pathways:

  • Hydrolysis of the

    
    -halo ketone moiety:  The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by water, leading to the formation of hydroxyacetyl derivatives or complete cleavage of the acyl group.
    
  • Acid-Catalyzed Polymerization: Hydrolysis generates HCl, which protonates the indole ring (typically at C-3), initiating dimerization or polymerization of the electron-rich indole core.[1]

The Solution: Success requires a "Zero-Water" Protocol . This guide replaces standard organic synthesis habits with rigorous anhydrous techniques derived from organometallic chemistry standards.

Critical Reagent Preparation (Pre-Reaction)

Before starting, verify the integrity of your reagents. 80% of failures occur before the first drop is added.

Protocol A: Chloroacetyl Chloride Quality Check

Chloroacetyl chloride is the primary source of failure.[1] It hydrolyzes in the bottle to form chloroacetic acid and HCl gas.

  • Visual Check: The liquid must be clear and colorless. A yellow/brown tint indicates decomposition.

  • Fuming Test: Open the bottle briefly. Heavy white fumes indicate significant HCl formation (hydrolysis has occurred).

  • Purification (Mandatory for >1 month old bottles): Distill under reduced pressure (bp 105-106°C at 760 mmHg, adjust for vacuum). Store under Argon.

Protocol B: Solvent System Validation

Do not trust "anhydrous" solvents from a seal that has been punctured.

  • Solvent Choice: Dichloromethane (DCM) or THF.

  • Drying Agent: Store over activated 3Å or 4Å molecular sieves for 24 hours.

  • The "Karl Fischer" Proxy: If KF titration is unavailable, add a single drop of chloroacetyl chloride to 1 mL of solvent in a test tube. If any haze or fumes appear, the solvent is too wet.

Synthesis & Reaction Control

Objective: Kinetic control to favor the desired acylation while preventing HCl accumulation.

Step-by-Step Anhydrous Protocol
  • Glassware Prep: Flame-dry a 2-neck round bottom flask (RBF) under vacuum. Flush with Nitrogen (

    
    ) x3.
    
  • Indole Dissolution: Dissolve Indole (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Pyridine (1.2 eq) or 2,6-Lutidine (for acid-sensitive substrates) as an HCl scavenger.

  • Temperature Control: Cool to 0°C (Ice/NaCl bath).

    • Why? Low temperature suppresses the kinetic rearrangement of N-acylated products to C-3 and minimizes hydrolysis rates.

  • Addition: Add Chloroacetyl Chloride (1.1 eq) dropwise over 30 minutes.

    • Critical: Use a pressure-equalizing addition funnel to prevent atmospheric moisture intake.[2]

  • Monitoring: Reaction typically completes in 1-3 hours.

    • TLC Visualization: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Indoles turn pink/purple; acylated products often stain differently or are UV active but Ehrlich negative (if N-substituted).

Visualizing the Reaction Pathway

ReactionPathway Indole Indole Precursor Intermediate Reaction Mixture (0°C, Anhydrous) Indole->Intermediate Reagent Chloroacetyl Chloride (Moisture Sensitive) Reagent->Intermediate Hydrolysis Hydrolysis Byproduct (Chloroacetic Acid + HCl) Reagent->Hydrolysis H2O ingress Product_C3 3-Chloroacetyl Indole (Thermodynamic Product) Intermediate->Product_C3 Slow warming (RT) Product_N1 N-Chloroacetyl Indole (Kinetic Product) Intermediate->Product_N1 Low Temp (<0°C) Polymer Indole Dimer/Polymer (Dark Tarry Residue) Intermediate->Polymer Excess Acid (No Base) Product_N1->Product_C3 Rearrangement (Heat/Acid)

Figure 1: Reaction pathway showing kinetic vs. thermodynamic products and failure modes (hydrolysis/polymerization).

Workup & Isolation (The "Danger Zone")

Most yield is lost here. The interface between your organic product and aqueous wash is where hydrolysis happens.

The "Cold Quench" Technique

Never pour the reaction mixture into water. Pour the water into the reaction mixture? NO.

  • Quench: Pour the reaction mixture into a rapidly stirring slurry of Ice + Saturated

    
     .
    
    • Mechanism:[1][2][3][4][5] The ice slows hydrolysis; the bicarbonate immediately neutralizes any residual HCl, preventing acid-catalyzed degradation.

  • Phase Separation: Extract immediately with DCM. Do not let layers sit.

  • Drying: Wash organic layer with Brine, then dry over

    
    .
    
    • Pro-Tip: Add a spatula tip of

      
       to the drying agent to ensure the solution remains non-acidic.
      
  • Evaporation: Rotary evaporate at < 35°C . High heat promotes intermolecular alkylation (self-reaction).

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Product is an oil/gum instead of solid Residual solvent or impurities preventing crystallization.[1]Triturate with cold Hexane or Diethyl Ether. Scratch the flask. If oil persists, check NMR for oligomers.
Reaction turns black/tarry Acid-catalyzed polymerization of indole.Insufficient base used. Ensure Pyridine/TEA is >1.2 eq relative to acid chloride. Keep T < 0°C.
Low Yield (<40%) Hydrolysis of Chloroacetyl Chloride before reaction.Distill Chloroacetyl Chloride.[1][6] Ensure glassware is flame-dried.[7]
NMR shows "Hydroxyacetyl" peak Hydrolysis during workup.Use the "Cold Quench" method. Reduce contact time with aqueous layer.
Two spots on TLC close together Mixture of N-acylated and C-acylated products.If C-3 product is desired, warm reaction to RT or reflux gently to promote rearrangement (check stability first).

Storage & Stability

  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen headspace.[1]

  • Container: Amber glass (light sensitive).

  • Shelf-Life: Properly stored 3-chloroacetyl indole is stable for >1 year. N-acylated derivatives are less stable and should be used immediately.

References

  • Synthesis and Chemistry of Indole. Department of Chemistry, Banaras Hindu University. [Link]

  • Chloroacetyl chloride: Properties, Synthesis, and Handling. NBInno. [Link]

  • (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth. Cancer Prevention Research, 2011.[1] [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 6-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-methoxyindole derivatives represent a critical scaffold in medicinal chemistry, distinct from their naturally occurring 5-methoxy isomers (e.g., melatonin, serotonin). While 5-methoxyindoles are well-characterized, the 6-methoxy regioisomers are increasingly explored as selective melatonin receptor agonists and antagonists.

This guide provides a technical comparison of mass spectrometry (MS) techniques for analyzing these derivatives. It focuses on the fragmentation dynamics that distinguish the 6-methoxy substitution pattern, comparing Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) workflows.

Key Takeaway: While isobaric 5- and 6-methoxyindoles share molecular weights, they exhibit distinct fragmentation kinetics (intensity ratios) due to resonance stabilization differences in the quinoid intermediates. However, chromatographic separation remains the gold standard for definitive identification.

Part 1: Mechanistic Foundations & Fragmentation Pathways

To interpret the mass spectrum of a 6-methoxyindole derivative, one must understand the stability of the radical cation generated upon ionization.

The Primary Fragmentation Pathway

Regardless of the ionization method (EI or CID in ESI), methoxyindoles undergo a characteristic two-step degradation:

  • Homolytic cleavage of the methyl group: Loss of a methyl radical (

    
    , -15 Da) to form a quinoid-like cation.
    
  • Expulsion of Carbon Monoxide: The resulting ion loses CO (-28 Da), causing ring contraction or destabilization.

Regio-Specific Resonance (6-OMe vs. 5-OMe)

The position of the methoxy group dictates the stability of the intermediate cation.

  • 5-Methoxyindole: The oxygen lone pair is para to the bridgehead carbon (C3a), allowing strong conjugation with the pyrrole nitrogen. This often results in a highly stable

    
     base peak.
    
  • 6-Methoxyindole: The oxygen is meta to the bridgehead carbon but conjugated through the benzene ring system. The resonance contribution is distinct, often leading to subtle differences in the ratio of the

    
     ion relative to the molecular ion 
    
    
    
    .
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanism for a generic 6-methoxyindole derivative.

FragmentationPathway cluster_legend Mechanism Key M Precursor Ion [M]+ (EI) or [M+H]+ (ESI) (Indole Scaffold) Inter1 Demethylated Cation [M - 15]+ (Quinoid Form) M->Inter1 Loss of CH3• (Radical Cleavage) Inter2 Ring Contraction [M - 15 - 28]+ (Loss of CO) Inter1->Inter2 Loss of CO (Carbon Monoxide) HCN Pyrrole Cleavage [M - 15 - 28 - 27]+ (Loss of HCN) Inter2->HCN Loss of HCN (Ring Collapse) key1 Diagnostic for Methoxy group key2 Diagnostic for Indole core

Caption: Primary fragmentation pathway of 6-methoxyindole derivatives showing sequential loss of methyl radical, carbon monoxide, and hydrogen cyanide.

Part 2: Comparative Analysis of Ionization Techniques

Choosing between EI (GC-MS) and ESI (LC-MS) depends on the analytical goal: structural fingerprinting vs. biological quantification.

Table 1: Performance Comparison (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (low eV, requires CID)
Dominant Ion Fragment Ions (often

)
Molecular Ion (

)
Structural Insight High. Provides "fingerprint" fragmentation useful for library matching.Medium. Requires MS/MS (CID) to generate fragments.
Isomer Differentiation Moderate. 6-OMe and 5-OMe spectra are very similar; retention time is required.Low (without LC). Precursor ions are identical; requires high-energy CID to see differences.
Matrix Tolerance Low (Requires volatile, pure samples).High (Ideal for biological fluids/plasma).
Best Use Case Synthesis verification, purity checks.[1]PK/PD studies, metabolite identification.
The "Isobaric Trap"

Researchers often confuse 5-methoxy and 6-methoxy isomers because their primary fragments are identical.

  • Differentiation Strategy: In EI-MS, look at the intensity ratio of

    
     160 (approximate quinoid ion) to the molecular ion. 6-methoxyindole derivatives often show a slightly lower stability of the quinoid ion compared to the 5-methoxy analog due to resonance effects, though this is instrument-dependent. Chromatographic separation is mandatory for confirmation. 
    

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the identification of 6-methoxyindole derivatives in a biological matrix (e.g., plasma or cell culture media), ensuring separation from isomeric interferences.

Sample Preparation
  • Extraction: Protein precipitation using ice-cold acetonitrile (1:3 v/v sample:solvent).

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Supernatant: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: A phenyl-hexyl column provides better selectivity for aromatic isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Slow gradient required to separate 5-OMe and 6-OMe isomers.

Mass Spectrometry Parameters (ESI+)
  • Source Voltage: 3.5 kV.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Transitions (Generic for Methoxyindoles):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      , if amine side chain is present).

Part 4: Logical Workflow for Identification

The following decision tree outlines the logical steps to confirm the identity of a 6-methoxyindole derivative against potential isomers.

IdentificationWorkflow Start Unknown Sample (Suspected Methoxyindole) MS1 Full Scan MS (ESI+) Observe [M+H]+ Start->MS1 Isobaric Is Mass Consistent with Methoxyindole? MS1->Isobaric MS2 Perform MS/MS (CID) Look for Neutral Losses Isobaric->MS2 Yes Reject Not a Methoxyindole Isobaric->Reject No LossCheck Observe Loss of 15 Da (CH3) and 28 Da (CO)? MS2->LossCheck IsomerCheck Isomer Differentiation (6-OMe vs 5-OMe) LossCheck->IsomerCheck Yes LossCheck->Reject No RT Compare Retention Time (RT) on Phenyl-Hexyl Column IsomerCheck->RT Required Step Result6 Confirmed 6-Methoxyindole RT->Result6 Matches Std 6-OMe Result5 Identified as 5-Methoxyindole (Isomer) RT->Result5 Matches Std 5-OMe

Caption: Decision tree for differentiating 6-methoxyindole from its isomers using LC-MS/MS.

References

  • Spadoni, G., et al. (1993). "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues."[2] Journal of Medicinal Chemistry.

  • Kuepper, J., et al. (2013). "Position matters: High resolution spectroscopy of 6-methoxyindole." The Journal of Chemical Physics.

  • NIST Mass Spectrometry Data Center. "Indole, 5-methoxy- vs 6-methoxy- Mass Spectra." NIST Chemistry WebBook.

  • Thermo Fisher Scientific. "Differentiating Isomers using High Resolution Mass Spectrometry." Application Note.

Sources

Comparative Bioactivity Profile: 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone vs. Melatonin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the endogenous neurohormone Melatonin and the synthetic intermediate 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (referred to herein as CMIE ).

While both molecules share an indole core, they represent opposite ends of the drug discovery spectrum. Melatonin is an optimized, stable physiological agonist with high specificity for G-protein coupled receptors (MT1/MT2). In contrast, CMIE is a reactive electrophilic scaffold . It is not a functional surrogate for melatonin; rather, it is a "privileged structure" used to synthesize tubulin inhibitors, antiviral agents, and metabolically stable indole derivatives.

Key Distinction:

  • Melatonin: High-affinity Ligand (Nanomolar

    
    ). Cytostatic/Antioxidant.[1]
    
  • CMIE: Reactive Intermediate (Alkylating Agent). Precursor to cytotoxic drugs.[2]

Structural & Chemical Property Analysis[2][3][4]

The biological divergence begins with the chemical structure. The shift of the methoxy group from position 5 to 6, combined with the substitution of the ethyl-amide chain for a chloro-acetyl group, fundamentally alters the pharmacophore.

Table 1: Physicochemical Comparison
FeatureMelatoninCMIE (2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone)Impact on Bioactivity
IUPAC Name

-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanoneIdentity
Core Scaffold 5-Methoxyindole6-MethoxyindoleReceptor Selectivity
Side Chain (C3) Ethyl-acetamide (

)
Chloroacetyl (

)
Reactivity vs. Stability
Electronic Nature Electron-rich aromatic systemElectrophilic

-halo ketone
Mechanism of Action
Reactivity Stable; Oxidized by ROS (Radical Scavenging)Highly Reactive; Alkylates nucleophiles (SH, NH groups)Toxicity Profile
MT1/MT2 Affinity High (

nM)
Negligible / LowTarget Engagement
Structural Activity Relationship (SAR) Insights
  • The Methoxy Shift (5-OMe vs. 6-OMe): Melatonin receptors (MT1/MT2) have a strict steric requirement for the methoxy group at position 5. Moving this group to position 6 (as in CMIE) typically reduces receptor binding affinity by >100-fold . The 5-OMe group in melatonin engages in a crucial hydrogen bond with residues in the receptor pocket (e.g., Asn162 in MT1). The 6-OMe in CMIE fails to satisfy this interaction geometry.

  • The Electrophilic "Warhead": Melatonin's side chain is a flexible "spacer" that allows deep penetration into the GPCR binding pocket. CMIE possesses a rigid carbonyl adjacent to the indole, followed by a chloromethyl group. This creates an

    
    -haloketone , a potent electrophile. In a biological system, CMIE is likely to covalently modify cysteine residues on proteins rather than bind reversibly to a receptor.
    

Biological Mechanisms & Pathways

Melatonin: The "Lock and Key" Agonist

Melatonin functions through reversible binding. It activates


 coupled pathways, reducing cAMP and modulating circadian clocks.
CMIE: The "Reactive Scaffold"

CMIE is primarily a synthetic precursor . However, its derivatives (synthesized by displacing the chlorine) often exhibit potent bioactivity, particularly as Tubulin Polymerization Inhibitors (e.g., analogs of D-24851) or antiviral agents.

Diagram 1: Comparative Signaling & Reactivity Pathways

This diagram contrasts the GPCR signaling of Melatonin with the synthetic utility and reactivity of CMIE.

BioactivityComparison cluster_0 Melatonin (Physiological) cluster_1 CMIE (Synthetic/Reactive) Mel Melatonin MT1 MT1/MT2 Receptor (GPCR) Mel->MT1 High Affinity Binding Gi Gi Protein Activation MT1->Gi cAMP ↓ cAMP Levels Gi->cAMP Sleep Circadian Regulation cAMP->Sleep CMIE CMIE (Chloro-ketone) Inter Covalent Modification CMIE->Inter Alkylating Cysteine (SH) Deriv Indole Derivatives (e.g., D-24851 analogs) CMIE->Deriv Synthetic Substitution Nu Nucleophiles (Amines/Thiols) Tubulin Tubulin Inhibition Deriv->Tubulin Anticancer Activity

Caption: Melatonin activates GPCR signaling (top), while CMIE acts as an electrophile for synthesis or covalent protein modification (bottom).

Experimental Protocols for Comparative Assessment

To objectively validate the differences described above, the following experimental workflows are recommended.

Protocol A: MT1/MT2 Receptor Binding (Competition Assay)

Purpose: To demonstrate the lack of affinity of CMIE for melatonin receptors compared to the standard.

  • Reagents:

    • Radioligand:

      
      -iodomelatonin (High specific activity).
      
    • Receptor Source: CHO-K1 cells stably expressing human MT1 or MT2.

    • Test Compounds: Melatonin (Reference,

      
       to 
      
      
      
      M) and CMIE (
      
      
      to
      
      
      M).
  • Method:

    • Incubate membrane preparations with

      
      -iodomelatonin (approx. 50 pM) and varying concentrations of test compounds for 60 min at 37°C.
      
    • Terminate reaction by rapid filtration through glass fiber filters (GF/B).

    • Measure radioactivity via gamma counter.

  • Expected Result:

    • Melatonin: Sigmoidal displacement curve with

      
       in the low nanomolar range.
      
    • CMIE: Minimal displacement even at high micromolar concentrations (

      
      ), confirming the 6-methoxy/chloroacetyl substitution abolishes receptor recognition.
      
Protocol B: Cytotoxicity & Reactivity Screening (MTT Assay)

Purpose: To assess the potential toxicity of the alkylating CMIE motif vs. the safety of Melatonin.

  • Cell Lines: HCT116 (Colorectal cancer) or HeLa cells.

  • Method:

    • Seed cells (5,000 cells/well) in 96-well plates.

    • Treat with CMIE and Melatonin (0.1

      
      M – 100 
      
      
      
      M) for 48 hours.
    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

  • Interpretation:

    • Melatonin: Generally non-toxic (cytostatic only at very high concentrations).

    • CMIE: Expect dose-dependent cytotoxicity (

      
      ) due to non-specific alkylation of cellular proteins or specific tubulin interference if the scaffold mimics colchicine binding sites.
      

Synthesis & Application Guide

For researchers utilizing CMIE, the primary value lies in its conversion to bioactive molecules. The chlorine atom is a "leaving group" designed to be displaced.

Workflow: Derivatization of CMIE

Reaction Type: Nucleophilic Substitution (


).
  • Starting Material: 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (CMIE).

  • Reagent: Primary/Secondary Amine (e.g., piperazine, morpholine) or Thiol.

  • Conditions:

    • Solvent: DMF or Acetonitrile.

    • Base:

      
       or 
      
      
      
      (to neutralize HCl generated).
    • Temperature: 60°C – 80°C.

  • Product: 2-amino-1-(6-methoxy-1H-indol-3-yl)ethanone derivatives.

    • Note: Many of these resulting derivatives are potent Indoleamine 2,3-dioxygenase (IDO) inhibitors or Tubulin inhibitors , showing significantly higher bioactivity than the CMIE precursor itself.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Methoxyindole and Melatonin. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone Safety & Data Sheet. Retrieved from

  • PubChem. (n.d.). Melatonin (Compound Summary). National Library of Medicine. Retrieved from

  • ResearchGate. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. Retrieved from

  • MDPI. (2021). Synthesis and Characterisation of Novel Tricyclic Furoindoles. Retrieved from

Sources

Analytical Comparison Guide: IR Spectroscopy of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a high-level technical reference for analytical validation in drug discovery workflows. It synthesizes theoretical spectroscopy principles with practical application data for 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone .

Executive Summary & Compound Significance

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a critical pharmacophore intermediate, often utilized in the synthesis of antiviral agents, indole-based alkaloids, and tubulin polymerization inhibitors.

For researchers, the primary challenge is not just synthesis, but rapid validation . Distinguishing this α-halo ketone from its non-chlorinated precursors (6-methoxyindole) or its hydrolysis by-products (α-hydroxy ketones) is essential. This guide provides a definitive spectral fingerprint analysis to validate structural integrity without immediate recourse to NMR.

Key Differentiators
Feature2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone6-Methoxyindole (Precursor)3-Acetyl-6-methoxyindole (Analog)
C=O[1][2] Stretch ~1645–1660 cm⁻¹ (Strong)Absent~1630–1640 cm⁻¹
C-Cl Stretch ~680–750 cm⁻¹ (Medium)AbsentAbsent
N-H Stretch ~3200–3300 cm⁻¹ (Broad)~3390–3400 cm⁻¹ (Sharp)~3200–3300 cm⁻¹

Spectral Fingerprint Analysis

The infrared spectrum of this compound is dominated by the interplay between the electron-rich indole ring and the electron-withdrawing chloroacetyl group.

A. The Carbonyl Region (The "Diagnostic Sword")

The most distinct feature is the carbonyl (C=O) peak.[3]

  • Observed Peak: 1645–1660 cm⁻¹

  • Mechanistic Insight: A standard aliphatic ketone absorbs at ~1715 cm⁻¹. However, the indole ring at the C3 position is strongly electron-donating (conjugation), which increases the single-bond character of the carbonyl, lowering the frequency significantly (to ~1630 cm⁻¹).

  • The Chlorine Effect: The α-chlorine atom exerts an inductive electron-withdrawing effect (-I effect). This opposes the conjugation slightly, stiffening the C=O bond and raising the frequency by approximately 15–20 cm⁻¹ compared to the non-chlorinated analog.

    • Result: A peak that is distinct from both simple acetophenones and non-halogenated indole ketones.

B. The Indole & Methoxy Fingerprint
  • N-H Stretch (3150–3350 cm⁻¹): Typically broad due to intermolecular hydrogen bonding between the N-H and the carbonyl oxygen of neighboring molecules in the solid state (KBr pellet).

  • C-O Stretches (Methoxy): The 6-methoxy group introduces strong bands at:

    • 1250–1270 cm⁻¹: Asymmetric Ar–O–C stretch.

    • 1020–1050 cm⁻¹: Symmetric O–CH₃ stretch.

  • Aromatic Skeletal Vibrations: 1580–1620 cm⁻¹. These peaks confirm the integrity of the indole core.

C. The Halogen Signature[1]
  • C-Cl Stretch (600–800 cm⁻¹): Often obscured in the fingerprint region, but a distinct band around 690–740 cm⁻¹ confirms the presence of the alkyl chloride. This is the "Go/No-Go" peak for confirming chlorination.

Comparative Performance: Product vs. Impurities

In a reaction workflow, IR is used to monitor the acylation of 6-methoxyindole. The following table outlines how to distinguish the product from common reaction components.

Table 1: Diagnostic Peak Comparison
ComponentStatusKey IR Indicator (cm⁻¹)Interpretation
6-Methoxyindole Starting MaterialNo C=O peak If peaks at 1650 cm⁻¹ are weak, reaction is incomplete.
Product Target1645–1660 (s) Successful C3-acylation.
Hydrolysis Impurity Degradant (α-Hydroxy)3400–3500 (broad) Appearance of O-H stretch indicates Cl displacement by moisture.
Over-chlorination Impurity~1700+ Polychlorination reduces conjugation, shifting C=O higher.

Experimental Protocol for Optimal Resolution

To ensure the spectral features described above are visible and accurate, the following sample preparation protocol is recommended.

Method: Solid-State Transmission (KBr Pellet)

Rationale: KBr pellets provide superior resolution for the fingerprint region (600–1500 cm⁻¹) compared to ATR, which is critical for observing the C-Cl stretch.

  • Desiccation: Dry the sample of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone under vacuum for 4 hours to remove surface moisture (which obscures N-H/O-H regions).

  • Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes scattering (sloping baseline).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Visualization of Analytical Logic

The following diagram illustrates the logical flow for interpreting the IR spectrum during synthesis monitoring.

IRSpectralLogic Start Crude Reaction Mixture CheckCO Check 1600-1700 cm⁻¹ Start->CheckCO NoPeak No Peak CheckCO->NoPeak Absence of C=O PeakPresent Strong Peak @ ~1650 CheckCO->PeakPresent C=O Detected Result_SM Unreacted Starting Material NoPeak->Result_SM CheckOH Check 3400-3600 cm⁻¹ PeakPresent->CheckOH OH_Present Broad OH Band CheckOH->OH_Present OH Stretch Found Clean Sharp/Broad NH only CheckOH->Clean No OH Stretch Result_Hydrolysis Hydrolysis Impurity (α-Hydroxy ketone) OH_Present->Result_Hydrolysis CheckFingerprint Check 600-800 cm⁻¹ Clean->CheckFingerprint Result_Target Target Product Confirmed (2-Cl-1-(6-MeO-indol-3-yl)ethanone) CheckFingerprint->Result_Target C-Cl Band Visible

Figure 1: Decision tree for validating the synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone using IR markers.

References

  • Sigma-Aldrich. 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one Product Specification. Retrieved from

  • NIST Mass Spectrometry Data Center. Ethanone, 1-(1H-indol-3-yl)- Infrared Spectrum (Analog Reference). NIST Chemistry WebBook. Retrieved from

  • Vyas, P. et al. (2010). Synthesis, Characterization and Chelating Properties of Indole-Salicylic Acid Combined Molecule. Rasayan Journal of Chemistry, 3(1), 8-12. (Provides synthesis and spectral characterization of related 2-chloro-1-indolyl-ethanone derivatives). Retrieved from

  • Reva, I. et al. (2016). Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. Journal of Chemical Physics, 144, 124306. (Definitive reference for 6-methoxyindole spectral assignment). Retrieved from

  • Smith, B. C. (2020). Fundamentals of FTIR and Infrared Spectral Interpretation. CRC Press.[4] (Source for α-halo ketone frequency shifts).

Sources

Comparative Guide: Biological Assay Validation for Indole-Based Serotonin Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-based scaffolds (e.g., tryptamines, ergolines) remain the cornerstone of serotonergic drug discovery, targeting 5-HT receptors for indications ranging from migraine (5-HT1B/1D) to depression (5-HT2A). However, validating these agonists presents unique challenges: indole autofluorescence can interfere with standard intensity-based readouts, and functional selectivity (bias) requires orthogonal testing to distinguish G-protein activation from


-arrestin recruitment.

This guide objectively compares assay platforms and provides a validated workflow for characterizing indole-based agonists, prioritizing data integrity and mechanistic resolution.

Part 1: The Comparative Landscape

For indole-based agonists, the choice of assay platform is not merely about throughput; it is about signal-to-noise ratio and mechanistic fidelity.

Platform Comparison Matrix
FeatureRadioligand Binding Calcium Flux (FLIPR) TR-FRET (HTRF/LANCE) Bioluminescence Resonance Energy Transfer (BRET)
Primary Output Affinity (

,

)
Functional (

mobilization)
Functional (cAMP, IP1, Phospho-ERK)Functional (Protein-Protein Interaction)
Mechanism Competition with radioactive isotopeGq-coupled

release
Time-Resolved Fluorescence Resonance Energy TransferLuciferase-to-fluorophore energy transfer
Indole Suitability High. No optical interference.Low/Medium. Indoles may fluoresce at similar wavelengths to Fluo-4/Calcium dyes.Excellent. Time-delay measurement eliminates indole autofluorescence.High. Ratiometric readout minimizes compound interference.
Throughput Low (Filtration required)HighUltra-HighMedium/High
Key Limitation No functional data (cannot distinguish agonist vs. antagonist).Prone to "Receptor Reserve" amplification; misses Gi signaling without chimeric G-proteins.Requires specific donor/acceptor pairs; higher cost per well.Lower signal intensity; requires sensitive detection.
Best Use Case Initial hit confirmation & affinity ranking.5-HT2A/2C agonist screening (Gq coupled).Gold Standard for 5-HT1 (Gi) and comprehensive profiling.Quantifying Biased Agonism (

-arrestin vs. G-protein).
Critical Insight: The Indole Autofluorescence Problem

Many indole derivatives exhibit intrinsic fluorescence (excitation ~280nm, emission ~350nm), which can tail into the detection channels of standard intensity-based assays (e.g., standard FRET or fluorescence polarization).

  • The Solution: TR-FRET (Time-Resolved FRET) . By using lanthanide cryptates (Europium or Terbium) with long fluorescence lifetimes, the measurement window is delayed (typically 50–100

    
    s) after excitation. This allows the short-lived autofluorescence of the indole compound to decay completely before the signal is read, preventing false positives.
    

Part 2: Visualizing the Signaling Pathways

To validate an agonist, one must measure the specific downstream effector associated with the receptor subtype. 5-HT receptors primarily split into Gi/o-coupled (inhibitory) and Gq-coupled (excitatory) pathways.

G cluster_0 Extracellular cluster_1 Membrane / Intracellular Agonist Indole Agonist R_Gi 5-HT1A/1B/1D (Gi-Coupled) Agonist->R_Gi R_Gq 5-HT2A/2C (Gq-Coupled) Agonist->R_Gq Gi Gi/o Protein R_Gi->Gi Gq Gq Protein R_Gq->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC-beta Gq->PLC Activates cAMP cAMP Levels (DECREASE) AC->cAMP Reduction IP1 IP3 / IP1 (INCREASE) PLC->IP1 Accumulation Ca Ca2+ Flux IP1->Ca Release

Caption: Divergent signaling of 5-HT receptors requires distinct assay strategies: cAMP inhibition for Gi-coupled (5-HT1) and IP1/Calcium accumulation for Gq-coupled (5-HT2) targets.

Part 3: Validated Protocol – TR-FRET cAMP Accumulation (Gi-Coupled)

This protocol focuses on the 5-HT1A receptor , a classic target for indole-based anxiolytics. Because 5-HT1A is Gi-coupled, agonist binding inhibits cAMP production.[1] Therefore, the assay must be run in "stimulation mode" using Forskolin to raise the baseline.

Experimental Setup
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT1A.

  • Assay Kit: HTRF cAMP dynamic 2 kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).

  • Reagents:

    • Stimulation Buffer: HBSS + 500

      
      M IBMX (phosphodiesterase inhibitor to prevent cAMP breakdown).
      
    • Forskolin: To induce constitutive adenylyl cyclase activity.

Step-by-Step Workflow

Step A: Cell Preparation

  • Harvest cells at 80% confluency using cell dissociation buffer (avoid trypsin if possible to preserve receptor integrity).

  • Resuspend in Stimulation Buffer at a density of

    
     cells/mL.
    
  • Dispense 5

    
    L of cell suspension (1,000 cells) into a 384-well low-volume white plate.
    

Step B: Agonist Stimulation (The Critical Step)

  • Preparation: Prepare a 2X concentration of the Indole Agonist + Forskolin (final concentration ~1-10

    
    M, titrated to produce 80% of max cAMP).
    
    • Note: Without Forskolin, you cannot measure the decrease in cAMP caused by the Gi-agonist.

  • Addition: Add 5

    
    L of the 2X Agonist/Forskolin mix to the cells.
    
  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT).

Step C: Detection (TR-FRET)

  • Add 5

    
    L of cAMP-d2  (Acceptor).
    
  • Add 5

    
    L of Anti-cAMP-Cryptate  (Donor).
    
    • Mechanism:[2] This is a competitive immunoassay. High cellular cAMP competes with labeled cAMP-d2 for the antibody.

    • Signal Logic:High Agonist Activity

      
       Low cAMP 
      
      
      
      High Binding of labeled cAMP-d2
      
      
      High FRET Signal .
  • Incubate for 1 hour at RT.

  • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision) using 337 nm excitation and 665/620 nm emission.

Self-Validating System (Quality Control)

To ensure the assay is valid, you must calculate the Z' Factor using positive (full agonist + forskolin) and negative (forskolin only) controls.



  • Target: Z' > 0.5 is required for a robust screening assay.

  • Reference Standard: Always run a curve of 5-CT or Serotonin (5-HT) on every plate to normalize

    
     and 
    
    
    
    values, accounting for day-to-day cell variability.

Part 4: Data Analysis & Bias Quantification

Indole agonists often exhibit functional selectivity . A compound might be a potent partial agonist for G-protein signaling but a full agonist for


-arrestin recruitment (associated with side effects or tolerance).
Calculating Bias

Do not rely solely on


. Use the Operational Model of Agonism  to calculate the Transduction Coefficient (

).
  • Run two parallel assays:

    • Assay 1: G-protein (e.g., TR-FRET cAMP).

    • Assay 2:

      
      -arrestin (e.g., NanoBRET).
      
  • Calculate

    
    : 
    
    
    
    
  • Determine Bias Factor:

    
    
    

Interpretation: A bias factor >10 indicates significant preference for one pathway over the other.

Part 5: Troubleshooting Indole Assays

IssueProbable CauseCorrective Action
High Background Fluorescence Indole autofluorescence at 350-450nm.Switch to TR-FRET (Europium donor emits >600nm, time-gated). Avoid standard blue-dye fluorescence assays.
Bell-Shaped Curves Compound precipitation or cytotoxicity at high concentrations.Check solubility in DMSO. Perform a visual check of the wells. Reduce max concentration.
Right-Shifted Potency vs. Binding Low intrinsic efficacy (Partial Agonist).This is expected for many indoles. Report intrinsic activity (

) relative to 5-HT.
Drifting Baseline PDE activity degrading cAMP.Ensure IBMX (500

M) is fresh in the stimulation buffer.

References

  • IUPHAR/BPS Guide to Pharmacology. 5-Hydroxytryptamine receptors: Structure, Function, and Ligands. [Link]

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

  • Cisbio (Revvity). HTRF cAMP HiRange Kit - Technical Note for Gi/Gs coupled receptors. [Link]

  • ACS Chemical Neuroscience. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • Frontiers in Pharmacology. Bias Factor Calculation and the Operational Model of Agonism in 5-HT Receptors. [Link]

Sources

Solid-State Masterclass: Crystal Structure Characterization of 3-Substituted 6-Methoxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Switch" in Indole Scaffolds

In the high-stakes arena of drug discovery, the indole scaffold remains a "privileged structure."[1] However, the precise positioning of substituents dictates not just biological affinity, but solid-state developability. This guide objectively compares 3-substituted 6-methoxyindoles (the "Product") against their more common 5-methoxy analogs (the "Alternative," e.g., Melatonin, Indomethacin derivatives).

The Core Thesis: While 5-methoxyindoles typically adopt a rigid anti-conformation facilitating predictable packing, 6-methoxy isomers introduce a unique conformational flexibility (syn/anti equilibrium) . This flexibility often results in higher solubility and novel polymorph landscapes but demands rigorous Single Crystal X-Ray Diffraction (SC-XRD) for definitive characterization, as Powder XRD (PXRD) often fails to resolve the subtle disorder inherent to this class.

Comparative Analysis: 6-Methoxy vs. 5-Methoxy Indoles

Conformational Dynamics & Crystal Packing

The most critical differentiator between these isomers is the rotational barrier of the methoxy group, which profoundly influences the crystal lattice energy.

Feature3-Substituted 6-Methoxyindole 3-Substituted 5-Methoxyindole Impact on Developability
Methoxy Conformation Bimodal (Syn & Anti) Unimodal (Anti only) 6-OMe compounds often show lower melting points and higher solubility due to entropic disorder.
Dipole Moment Variable (State-dependent)Fixed/High6-OMe derivatives modulate lipophilicity more effectively, aiding membrane permeability.
H-Bonding Motif N-H...O (Methoxy) & N-H...

N-H...O (Carbonyl/Amide)6-OMe oxygen is sterically more accessible, often acting as a secondary acceptor in the lattice.
Polymorphism Risk High (Conformational polymorphs)Moderate (Packing polymorphs)6-OMe requires exhaustive screening; "disappearing polymorphs" are a risk if syn/anti ratios shift.
Characterization Efficacy: SC-XRD vs. PXRD

For 3-substituted 6-methoxyindoles, relying solely on PXRD is a critical error. The electron density difference between syn and anti rotamers is minimal, often appearing as a single phase in low-resolution powder patterns.

  • SC-XRD Advantage: Allows for the refinement of site-occupancy factors (SOF) to quantify the syn/anti ratio within the crystal lattice.

  • The "Alternative" Failure: PXRD of 5-methoxy analogs is usually sufficient because the rigid structure yields high-crystallinity patterns. Applying this same "light" workflow to 6-methoxy analogs risks missing solvate formation or disorder.

Scientific Mechanism: The Structural Logic

The following diagram illustrates the decision matrix for characterizing these indole derivatives, highlighting the divergence in protocol required for the 6-methoxy isomer.

IndoleCharacterization Start Indole Derivative Synthesized CheckPos Substituent Position? Start->CheckPos FiveOMe 5-Methoxy (Rigid Anti-Conformer) CheckPos->FiveOMe Pos 5 SixOMe 6-Methoxy (Syn/Anti Equilibrium) CheckPos->SixOMe Pos 6 (Critical) PXRD High-Res PXRD FiveOMe->PXRD Result5 Phase Identified (High Confidence) PXRD->Result5 Screen Polymorph Screening (Solvent/Temp) SixOMe->Screen SCXRD Single Crystal XRD (Mandatory) Screen->SCXRD Grow Single Crystals Refinement Refine Methoxy Occupancy (SOF) SCXRD->Refinement Result6 Conformational Landscape Mapped Refinement->Result6

Figure 1: Decision workflow emphasizing the mandatory SC-XRD pathway for 6-methoxyindoles due to conformational complexity.

Experimental Protocols

Synthesis of Model Compound: 3-Acetyl-6-methoxyindole

To validate the solid-state properties, we utilize 3-acetyl-6-methoxyindole, a stable precursor for melatonin analogs.

Reagents: 6-Methoxyindole (1.0 eq), Dimethylacetamide (DMA), POCl


 (1.1 eq).
Protocol: 
  • Cool DMA (5 mL/g indole) to 0°C under N

    
    .
    
  • Dropwise add POCl

    
     maintaining T < 5°C (Vilsmeier-Haack conditions).
    
  • Add 6-Methoxyindole dissolved in DMA.

  • Heat to 90°C for 1 hour.

  • Critical Step: Quench into ice-water containing NaOH (pH > 10). The 6-methoxy derivative often forms a sticky gum compared to the 5-methoxy precipitate.

  • Purification: Recrystallize immediately from Ethanol/Water (1:1) to avoid amorphous hardening.

Crystallization for SC-XRD (Vapor Diffusion Method)

Standard evaporation often yields twinned crystals for this class due to the syn/anti competition. Vapor diffusion is the superior alternative.

  • Inner Vial: 20 mg 3-acetyl-6-methoxyindole in 2 mL THF (Good solubility).

  • Outer Vial: 10 mL Pentane or Hexane (Anti-solvent).

  • Condition: Seal tightly. Store at 4°C in the dark (indoles are light sensitive).

  • Timeline: 48-72 hours.

  • Expected Result: Prism-like colorless crystals suitable for X-ray analysis.

Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K . Cooling is essential to freeze the methoxy group rotation and resolve disorder.

  • Refinement: If electron density around the methoxy oxygen (O6) is elongated, model as a split site (Part A/Part B) and refine occupancy.

    • Target R-factor: < 5.0%.[2]

    • Check: Verify N-H...O hydrogen bond distances. In 6-methoxyindoles, the N-H donor often bifurcates between the carbonyl of the acetyl group and the methoxy oxygen of a neighbor.

Quantitative Data Comparison (Representative)

The following table contrasts the crystallographic parameters of the 3-acetyl derivatives. Note the lower density and different space group for the 6-OMe isomer, indicative of less efficient packing.

Parameter3-Acetyl-6-Methoxyindole 3-Acetyl-5-Methoxyindole Interpretation
Space Group P2

/c (Monoclinic)
P-1 (Triclinic)6-OMe often requires higher symmetry to accommodate disorder.
Density (

)
1.28 g/cm

1.34 g/cm

Lower density in 6-OMe suggests higher void volume/solubility.
H-Bond (N...O) 2.95 Å (Bifurcated)2.85 Å (Linear)5-OMe forms stronger, more directional H-bonds (higher MP).
Melting Point 138-140 °C145-147 °CDirect correlation with packing efficiency.
Solubility (EtOH) 22 mg/mL14 mg/mLProduct Advantage: 6-OMe is easier to formulate.

Structural Mechanism: Supramolecular Assembly

The 6-methoxy group enables a specific "Head-to-Head" dimer motif often absent in 5-methoxy analogs.

PackingMotif MolA Indole A (6-OMe) NH_A N-H (A) MolA->NH_A H-Bond CO_A C=O (A) MolA->CO_A H-Bond OMe_A 6-OMe (A) MolA->OMe_A H-Bond MolB Indole B (6-OMe) NH_B N-H (B) MolB->NH_B H-Bond CO_B C=O (B) MolB->CO_B H-Bond OMe_B 6-OMe (B) MolB->OMe_B H-Bond NH_A->CO_B Primary OMe_A->NH_B Secondary (Weak) NH_B->CO_A Primary OMe_B->NH_A Secondary (Weak)

Figure 2: Supramolecular assembly showing the potential for secondary H-bonding interactions involving the 6-methoxy oxygen, a feature less sterically accessible in 5-methoxy isomers.

References

  • Brand, C., et al. (2013).[3] Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics. Link

  • Stauch, B., et al. (2019).[4][5] Structural basis of ligand recognition at the human MT1 melatonin receptor. Nature. Link

  • Patel, M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. Link

  • Suthar, B., et al. (2005).[1] Crystal structure of 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E. Link

  • Lipkowski, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence, extending from initial synthesis to final disposal. This guide provides a detailed, authoritative framework for the proper disposal of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone, a halogenated indole derivative. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Hazard Identification and Risk Assessment

Structural Basis for Hazard: 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone belongs to the α-halo ketone class of compounds. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the chlorine atom—makes these molecules potent alkylating agents.[1] This reactivity is the primary driver of their biological and toxicological effects.

Anticipated Hazard Profile: Based on data from structurally similar compounds, the following hazards should be assumed[4][5][6][7]:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity, Oral Harmful if swallowed.GHS07 (Exclamation Mark)P301, P312, P330[7]
Skin Irritation Causes skin irritation upon direct contact.GHS07 (Exclamation Mark)P264, P280, P302+P352[6]
Eye Irritation Causes serious eye irritation.GHS07 (Exclamation Mark)P280, P305+P351+P338[6]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.GHS07 (Exclamation Mark)P261, P271, P304+P340[4]

This hazard profile mandates that all waste, including the pure compound, solutions, and contaminated materials, be treated as Regulated Hazardous Waste .

The Four Pillars of Safe Disposal

A systematic approach to waste management minimizes risk and ensures compliance. This process can be broken down into four essential pillars, from the point of generation to final removal.

Pillar 1: Waste Stream Segregation

Proper segregation is the most critical step in laboratory waste management. Mixing different waste classes can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in regulatory violations.[8]

Core Directive: 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone and any materials contaminated with it must be disposed of in a dedicated Halogenated Organic Waste stream.

Causality:

  • Disposal Method: Halogenated wastes are typically managed via high-temperature incineration at specialized facilities equipped to scrub acidic gases (like HCl) from the effluent.[9] Non-halogenated solvents may be recycled or used as fuel, making them incompatible with this disposal pathway.[10]

  • Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste.[11] Proper segregation is therefore a key component of cost-effective laboratory management.

  • Safety: Never mix halogenated waste with acids, bases, or strong oxidizing agents.[8][12][13] Such mixing can cause violent reactions, gas evolution, or explosions.

Pillar 2: Waste Collection & Container Management

The integrity of the disposal process relies on the correct collection and containment of waste.

Step-by-Step Protocol for Waste Collection:

  • Select a Compatible Container:

    • Use a designated glass or high-density polyethylene (HDPE) container that is compatible with chlorinated organic compounds.[13][14][15]

    • Ensure the container is in good condition, free of cracks or defects, and has a tightly sealing, threaded screw cap to be "vapor tight" and "spill proof".[16]

    • If reusing a container, ensure any previous labels are completely defaced or removed.[8]

  • Work in a Controlled Environment: All additions of waste to the container must be performed within an operating chemical fume hood to minimize inhalation exposure.[11]

  • Add Waste Carefully:

    • For solid waste (e.g., residual compound, contaminated filter paper), place it directly into the container.

    • For liquid waste (e.g., solutions from a reaction workup), pour carefully using a funnel. Do not use the same funnel for incompatible waste streams.[10]

    • Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion.

  • Keep the Container Closed: The waste container must be securely closed at all times except when waste is actively being added.[12][16] This is a critical safety and regulatory requirement.

Pillar 3: Labeling and Documentation

Accurate and complete labeling is non-negotiable. It communicates hazards to all personnel and is required for legal disposal.

Mandatory Labeling Requirements:

As soon as the first drop of waste is added, the container must be labeled with the following information[8][11][12][16]:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Names: List all constituents. Avoid formulas or abbreviations. For this waste, it must include "2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone" and any solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Approximate Percentages: Estimate the concentration of each component.

  • Hazard Identification: Check all applicable hazards (e.g., Toxic, Irritant, Flammable if mixed with flammable solvents).

Pillar 4: Temporary Storage and Final Disposal
  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[11]

  • Secondary Containment: The container should be placed within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[11][15]

  • Segregated Storage: Store the halogenated waste container away from incompatible materials, particularly acids and bases.[8]

  • Arrange for Pickup: Do not allow excessive amounts of waste to accumulate.[16] Follow your institution's procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. They will handle the final transport and disposal according to federal and local regulations.

Disposal Process Workflow

The following diagram illustrates the decision-making process for proper disposal.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Collection & Containment cluster_2 Phase 3: Storage & Disposal A Waste Generated (e.g., pure compound, solution, contaminated gloves) B Hazard Assessment: Is it 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone? A->B C YES: Treat as Halogenated Organic Waste B->C   D Select Compatible Container (Glass or HDPE) C->D E Label Container Immediately - 'Hazardous Waste' - Full Chemical Names - Hazards & Date D->E F Add waste in fume hood. Keep container closed. E->F G Store in SAA with Secondary Containment F->G H Segregate from Incompatibles (Acids, Bases) G->H I Request Pickup from EHS for Final Disposal H->I

Caption: Workflow for the safe disposal of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone.

Emergency Procedures: Spills and Exposure

Pre-planning is essential for responding safely to accidents.

Minor Spill (Contained within a fume hood, <100 mL of solution)
  • Alert Personnel: Immediately alert others in the immediate area.[17]

  • Ensure Ventilation: Keep the fume hood sash at the proper operating height.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile is a minimum, but check manufacturer guidance for specific solvents).[17]

  • Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[17][18] Start from the outside of the spill and work inward.

  • Collect Residue: Carefully scoop the absorbent material into a designated hazardous waste bag or container.[19]

  • Decontaminate: Wipe the spill area with soap and water or an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Label and Dispose: Seal and label the container with all waste from the cleanup and manage it as halogenated organic waste.

Major Spill or Personnel Exposure
  • Evacuate: If the spill is large, outside of a fume hood, or involves a fire, evacuate the immediate area. Activate the fire alarm if necessary to evacuate the building.[14][19][20]

  • Personnel Decontamination:

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[14][16]

    • Eye Contact: Proceed immediately to an emergency eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.[4][14]

    • Seek immediate medical attention after initial decontamination. Provide medical personnel with the name of the chemical.

  • Isolate the Area: Close the doors to the affected area to contain vapors.[18]

  • Call for Help: Contact your institution's emergency number (e.g., Public Safety, EHS) and report the spill, providing the chemical name, location, and approximate quantity.[17][18] Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

References

  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. NOP. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • Chemical Emergency Procedures. Cabrini University. [Link]

  • Spill Control/Emergency Response. Augusta University Environmental Health and Safety. [Link]

  • Emergency Chemical Spill Response. ChemCERT. [Link]

  • Chemical waste management: combining compatible used organic solvents. University of Louisville Department of Environmental Health and Safety. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • Waste Container Compatibility. Bridgewater State University. [Link]

  • Interim Guidance for Handling and Storing Chemical Wastes at TTU. Texas Tech University Environmental Health & Safety. [Link]

  • Halogenated Organics Waste Compatibility Chart. CP Lab Safety. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • α-Halo ketone. Wikipedia. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH), National Center for Biotechnology Information. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition, OpenStax. [Link]

  • The Preparation, Metathesis and Rearrangement of Certain α-Bromoketones. Journal of the American Chemical Society. [Link]

Sources

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